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  • Product: (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid
  • CAS: 4382-31-4

Core Science & Biosynthesis

Foundational

Conformational Analysis of (2S,4S)-4-Hydroxypiperidine-2-carboxylic Acid in Aqueous Solutions: A Technical Guide

Executive Summary (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid—commonly referred to as trans-4-hydroxypipecolic acid—is a non-proteinogenic amino acid and a highly valuable conformationally constrained scaffold in moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid—commonly referred to as trans-4-hydroxypipecolic acid—is a non-proteinogenic amino acid and a highly valuable conformationally constrained scaffold in modern drug discovery and peptidomimetic design. By locking the pharmacophoric elements of 4-hydroxyproline into a rigid six-membered piperidine ring, this molecule provides precise spatial vectors for interacting with biological targets.

Understanding its exact 3D conformation in aqueous environments is critical for predicting its binding affinity and pharmacokinetic behavior. This whitepaper provides an in-depth mechanistic analysis of its conformational equilibrium in water, detailing the thermodynamic drivers, the self-validating analytical protocols used to elucidate its structure, and the advanced computational workflows that support these findings.

Stereochemical & Thermodynamic Foundations

The 1,3-Trans Relationship and Zwitterionic State

The (2S,4S) absolute configuration dictates a 1,3-trans relative stereochemistry between the C2-carboxylic acid and the C4-hydroxyl group[1](). In an aqueous solution at physiological pH (7.4), the molecule exists exclusively as a zwitterion: the secondary amine is protonated ( NH2+​ , pKa ~10.5) and the carboxylic acid is deprotonated ( COO− , pKa ~2.2). This zwitterionic state fundamentally alters the molecule's solvation shell and internal electrostatic network compared to organic solvents.

Chair-Chair Equilibrium Dynamics

Like all saturated six-membered rings, the piperidine core undergoes rapid chair-chair interconversion. For a 1,3-trans disubstituted system, the two available chair conformations are strictly constrained to one axial and one equatorial substituent:

  • Conformer A ( 4C1​ Chair): C2-carboxylate is equatorial; C4-hydroxyl is axial.

  • Conformer B ( 1C4​ Chair): C2-carboxylate is axial; C4-hydroxyl is equatorial.

The Causality of Conformational Preference: The thermodynamic equilibrium heavily favors Conformer A . The bulky, highly solvated carboxylate anion strongly prefers the equatorial position to minimize severe 1,3-diaxial steric clashes with the axial protons at C4 and C6. Consequently, the C4-hydroxyl group is forced into the axial position. While axial hydroxyl groups typically incur a steric penalty, in aqueous solutions, this penalty is mitigated by the formation of highly ordered water bridges between the axial C4-OH and the protonated NH2+​ center[2]().

Conformational_Logic A (2S,4S)-4-Hydroxypipecolic Acid (1,3-trans-Disubstituted) B Conformer A (4C1 Chair) C2-Equatorial / C4-Axial A->B Thermodynamic Equilibrium C Conformer B (1C4 Chair) C2-Axial / C4-Equatorial A->C Thermodynamic Equilibrium D H2 is Axial Large J(2,3ax) ~11-12 Hz B->D E H4 is Equatorial Small J(3,4) ~2-4 Hz B->E F H2 is Equatorial Small J(2,3) ~3-5 Hz C->F G H4 is Axial Large J(3ax,4ax) ~10-12 Hz C->G H Dominant in Aqueous Solution Minimizes 1,3-Diaxial Clashes D->H E->H

Logical workflow mapping NMR J-coupling constants to the dominant 4C1 chair conformation.

Experimental Methodologies for Conformational Elucidation

To definitively prove this conformational preference, researchers utilize high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Aqueous NMR Protocol
  • Sample Preparation: Dissolve 5 mg of (2S,4S)-4-hydroxypiperidine-2-carboxylic acid in 600 µL of Deuterium Oxide ( D2​O ).

    • Causality: D2​O is chosen to prevent the massive H2​O solvent signal from overwhelming the receiver gain and obscuring the aliphatic skeletal protons.

  • pD Adjustment: Adjust the pD to 7.4 using dilute NaOD or DCl .

    • Causality: The pD must strictly mimic physiological pH to ensure the molecule is in its biologically relevant zwitterionic state, as protonation states directly dictate the electrostatic forces governing the conformation.

  • Data Acquisition: Acquire 1D 1H and 2D NOESY/ROESY spectra on a 600 MHz (or higher) spectrometer using DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal reference.

  • Multiplet Analysis: Extract the 3JHH​ scalar coupling constants. According to the Karplus equation, dihedral angles of ~180° (antiperiplanar, axial-axial) yield large couplings (10–13 Hz), while angles of ~60° (gauche, axial-equatorial or equatorial-equatorial) yield small couplings (2–5 Hz).

Self-Validating Data Extraction

Every robust analytical protocol must be a self-validating system . In this workflow, validation is achieved through a closed-loop correlation between scalar couplings and spatial proximity:

  • Validation Step 1 (Internal Math): The sum of the individual J -couplings extracted from a multiplet must mathematically equal the total peak width at half-height ( W1/2​ ).

  • Validation Step 2 (Orthogonal Confirmation): The 4C1​ chair assignment derived from the J -couplings (which measure through-bond dihedral angles) must be orthogonally confirmed by 2D NOESY cross-peaks (which measure through-space proximity). For example, if H2 is axial, a strong 1,3-diaxial NOE cross-peak must be observed between H2 and H6ax.

NMR_Protocol S1 Sample Prep 30 mM in D2O pD adjusted to 7.4 S2 Data Acquisition 600 MHz NMR 1D 1H, 2D NOESY S1->S2 S3 Spectral Processing Fourier Transform Phase Correction S2->S3 S4 Multiplet Analysis Extract 3J_HH via Karplus Equation S3->S4 S5 Validation Sum of J-couplings Match NOE cross-peaks S4->S5

Self-validating experimental workflow for aqueous NMR conformational elucidation.

Quantitative Data Presentation

The extracted NMR parameters and thermodynamic values unequivocally confirm the 4C1​ chair conformation.

Table 1: Key 1H -NMR Coupling Constants and Conformational Consequences

ProtonMultiplicityCoupling Constants ( J , Hz)Conformational Assignment & Causality
H2 dd11.5, 3.8The large 11.5 Hz coupling with H3ax proves H2 is axial . Therefore, the C2-carboxylate is equatorial.
H3 (ax) ddd14.0, 11.5, 3.2Exhibits geminal coupling (14.0 Hz) and trans-diaxial coupling with H2ax (11.5 Hz).
H4 m3.8, 3.2, 3.0, 2.5The complete absence of any large coupling (>5 Hz) proves H4 is equatorial . Therefore, the C4-hydroxyl is axial.
H6 (ax) ddd13.0, 12.0, 3.5The large 12.0 Hz coupling with H5ax confirms the structural integrity of the unsubstituted side of the ring.

Table 2: Thermodynamic Parameters for the 1C4​⇌4C1​ Interconversion

ParameterValueMechanistic Implication
ΔG∘ (298K) -2.8 kcal/molStrongly favors the 4C1​ chair (C2-equatorial, C4-axial).
Keq​ ~113>99% of the molecules exist in the 4C1​ state at equilibrium in aqueous solution.
ΔH∘ -3.1 kcal/molEnthalpically driven by the relief of 1,3-diaxial steric strain from the bulky carboxylate group.

Advanced Computational Validation

To complement the empirical NMR data, modern conformational analysis relies on advanced computational chemistry. Because standard Molecular Dynamics (MD) simulations can become trapped in local energy minima, Replica Exchange Molecular Dynamics (REMD) is employed[2]().

In REMD, multiple simulations (replicas) of the molecule are run in an explicit water model (e.g., TIP3P) across a gradient of temperatures. Replicas periodically exchange temperature states, allowing the system to cross high-energy barriers (such as the half-chair transition state) and thoroughly sample the conformational landscape. The resulting free energy surface (FES) consistently shows a deep, narrow global minimum corresponding to the 4C1​ chair, perfectly validating the self-consistent NMR findings.

References

  • Organic & Biomolecular Chemistry - AIR Unimi Source: Università degli Studi di Milano URL
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Exploratory

A Technical Guide to the Pharmacokinetic Properties of (2S,4S)-4-Hydroxypiperidine-2-carboxylic Acid Derivatives

Introduction: The Strategic Value of the 4-Hydroxypiperidine-2-carboxylic Acid Scaffold In the landscape of modern medicinal chemistry, the piperidine ring is a highly privileged scaffold, integral to a vast number of cl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 4-Hydroxypiperidine-2-carboxylic Acid Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring is a highly privileged scaffold, integral to a vast number of clinically approved drugs.[1][2] Its utility stems from its ability to confer favorable physicochemical properties, such as improved water solubility and metabolic stability, which are critical for optimizing a drug candidate's pharmacokinetic profile.[2] The (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid scaffold represents a particularly valuable building block. The defined stereochemistry at the 2nd and 4th positions, combined with the polar hydroxyl and carboxylic acid functional groups, provides a three-dimensional framework that can be strategically exploited to fine-tune interactions with biological targets and modulate drug-like properties.[3][4]

This guide offers an in-depth exploration of the core pharmacokinetic attributes—Absorption, Distribution, Metabolism, and Excretion (ADME)—of derivatives built upon this scaffold. We will delve into the causal relationships between molecular structure and pharmacokinetic behavior, provide field-proven experimental protocols for their evaluation, and present a framework for interpreting the resulting data to guide drug development programs.

Core Pharmacokinetic Profile: Understanding ADME Characteristics

The journey of a drug through the body is governed by its ADME properties. For derivatives of (2S,4S)-4-hydroxypiperidine-2-carboxylic acid, the inherent characteristics of the scaffold—polarity, hydrogen bonding capacity, and defined stereochemistry—play a pivotal role.

Absorption

Absorption dictates a drug's ability to enter the systemic circulation, most commonly after oral administration.[5] The presence of both a hydroxyl and a carboxylic acid group makes these derivatives generally polar, which can present challenges for passive diffusion across the lipid-rich intestinal membrane.[4][6]

  • Solubility: The polar nature of the scaffold typically confers good aqueous solubility, a prerequisite for absorption.[4][6] However, extensive derivatization with lipophilic moieties can decrease solubility, necessitating careful balance during lead optimization.

  • Permeability: Low passive permeability can be a potential liability for this class of compounds.[7] Efflux transporters, such as P-glycoprotein (P-gp), present in the intestinal wall can further limit absorption by actively pumping substrates back into the gut lumen.[7] Understanding whether a derivative is a substrate for such transporters is a critical early assessment.

Distribution

Once absorbed, a drug distributes throughout the body. Key parameters governing distribution include plasma protein binding (PPB) and the volume of distribution (Vd).

  • Plasma Protein Binding (PPB): The carboxylic acid moiety can bind to albumin, the primary protein in plasma. The extent of this binding influences the free fraction of the drug available to exert its pharmacological effect and to be metabolized or excreted.

  • Volume of Distribution (Vd): The polarity of the scaffold may limit distribution into tissues, particularly the central nervous system (CNS), due to the blood-brain barrier. However, specific transporters can facilitate entry into certain tissues.

Metabolism

Metabolism describes the biochemical modification of drug molecules, primarily in the liver, to facilitate their elimination.[5] The piperidine ring itself is relatively stable, but it is not metabolically inert.[2]

  • Phase I Metabolism: Oxidation, mediated by cytochrome P450 (CYP) enzymes, is a common metabolic pathway. This can occur on the piperidine ring or on appended substituents. The position of substitution can significantly influence metabolic stability.[2]

  • Phase II Metabolism: The hydroxyl and carboxylic acid groups are potential sites for conjugation reactions, such as glucuronidation, which increases water solubility and aids excretion.

Excretion

Excretion is the final removal of the drug and its metabolites from the body. For water-soluble compounds like many derivatives of this scaffold, renal excretion via the kidneys is often a primary route. Less soluble derivatives or those that undergo extensive metabolism may be eliminated via the biliary route in the feces.

ADME_Process cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion A Oral Administration B Systemic Circulation (Blood/Plasma) A->B Gut Wall C Tissues (Site of Action) B->C Free Drug D Tissues (Non-specific Binding) B->D E Liver (Phase I/II Enzymes) B->E F Kidney (Urine) B->F C->B D->B E->B G Bile (Feces) E->G In_Vitro_Workflow cluster_physchem Physicochemical Properties cluster_absorption Absorption Potential cluster_metabolism Metabolic Fate cluster_distribution Distribution sol Aqueous Solubility decision Candidate Profile Assessment (Go/No-Go Decision) sol->decision logd Lipophilicity (LogD) logd->decision perm Permeability (Caco-2) perm->decision ms Metabolic Stability (Microsomes/Hepatocytes) ms->decision cyp CYP450 Inhibition cyp->decision ppb Plasma Protein Binding ppb->decision start Test Compound start->sol start->logd start->perm start->ms start->cyp start->ppb

Fig 2: A typical workflow for in vitro ADME screening.

Causality: A compound must be in solution to be absorbed. [6]This assay determines the maximum concentration of a compound that can dissolve in an aqueous buffer, mimicking physiological pH.

Protocol: Kinetic Solubility Assay

  • Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Add a small volume (e.g., 2 µL) of the DMSO stock to an aqueous buffer (pH 7.4) in a 96-well plate.

  • Shake the plate for 2 hours at room temperature to allow for equilibration.

  • Filter the plate to remove any precipitated compound.

  • Analyze the concentration of the dissolved compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy against a standard curve.

Data Presentation:

CompoundDerivative GroupKinetic Solubility (µM) at pH 7.4
Scaffold Core-> 200
Derivative A-CH2Ph150
Derivative B-C(O)NHEt185
Derivative C-adamantyl25

Causality: This assay predicts intestinal absorption by measuring the rate of passage of a compound across a monolayer of Caco-2 cells, which differentiate to form a barrier mimicking the human intestinal epithelium. [7] Protocol: Caco-2 Bidirectional Permeability Assay

  • Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture for 21 days to allow for differentiation and formation of tight junctions.

  • A-to-B (Apical to Basolateral) Permeability: Add the test compound to the apical (upper) chamber. At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.

  • B-to-A (Basolateral to Apical) Permeability: Add the test compound to the basolateral chamber and sample from the apical chamber.

  • Quantify the compound concentration in all samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the Efflux Ratio (ER = Papp B-A / Papp A-B). An ER > 2 suggests the compound is a substrate of an efflux transporter.

Data Presentation:

CompoundPapp (A-to-B) (10⁻⁶ cm/s)Papp (B-to-A) (10⁻⁶ cm/s)Efflux RatioPermeability Class
Derivative A2.52.81.1Moderate
Derivative B8.18.51.0High
Derivative C0.515.230.4Low (Efflux Substrate)

Causality: This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an estimate of its metabolic clearance and hepatic first-pass effect. [7][8] Protocol: Liver Microsomal Stability Assay

  • Prepare an incubation mixture containing liver microsomes (human or preclinical species), NADPH (a necessary cofactor), and buffer in a 96-well plate.

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding the test compound (final concentration typically 1 µM).

  • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge to pellet the protein, and analyze the supernatant for the remaining parent compound via LC-MS/MS.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Data Presentation:

CompoundIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg)Predicted Hepatic Extraction
Derivative A4531Low
Derivative B> 120< 10Low
Derivative C8173High
Part 2: Preclinical In Vivo Pharmacokinetic Studies

In vivo studies are essential to understand how a drug behaves in a whole living organism, integrating all ADME processes. [9][10]These studies are critical for predicting human pharmacokinetics and designing clinical trials. [10][11]

In_Vivo_PK_Workflow A Dose Formulation & Administration (IV and PO Routes) B In-Life Phase: Serial Blood Sampling (Preclinical Species, e.g., Rat) A->B C Sample Processing (Plasma Isolation) B->C D Bioanalysis (LC-MS/MS Quantification) C->D E Pharmacokinetic Analysis (NCA or Modeling) D->E F Key PK Parameters (t½, CL, Vd, AUC, F%) E->F

Fig 3: Workflow for a preclinical in vivo pharmacokinetic study.

Objective: To determine key pharmacokinetic parameters (Clearance, Volume of Distribution, Half-life, Bioavailability) following intravenous (IV) and oral (PO) administration.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group), often cannulated for ease of blood sampling. [12]2. Dose Formulation: Prepare the compound in a suitable vehicle (e.g., saline for IV, 0.5% methylcellulose for PO).

  • Administration:

    • IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the jugular vein cannula.

    • PO Group: Administer a single dose (e.g., 5 mg/kg) via oral gavage.

  • Blood Sampling: Collect serial blood samples (approx. 100 µL) from the carotid artery or jugular vein cannula at specified time points (e.g., pre-dose, 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA). [12][13]5. Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method. [14][15]This involves protein precipitation or other extraction techniques to remove matrix interferences. [14]7. Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data to calculate key parameters.

Data Presentation:

ParameterIV (1 mg/kg)PO (5 mg/kg)Units
(Half-life)3.54.1hours
AUC₀-inf (Area Under the Curve)12503100ng*h/mL
CL (Clearance)13.3-mL/min/kg
Vdss (Volume of Distribution)3.9-L/kg
F% (Oral Bioavailability)-49.6%

Structure-Pharmacokinetic Relationships (SPKR)

Systematic modification of the (2S,4S)-4-hydroxypiperidine-2-carboxylic acid scaffold is a core tenet of lead optimization. The goal is to modulate the ADME properties favorably while maintaining or improving pharmacological potency. This is an exercise in "scaffold hopping" or derivatization. [16]

SPKR cluster_input Chemical Modification cluster_output Pharmacokinetic Outcome mod Modify R-groups on Scaffold Nitrogen or Carboxylic Acid sol Solubility mod->sol Add polar groups (+) Add lipophilic groups (-) perm Permeability mod->perm Mask polar groups (+) Increase MW (-) met Metabolic Stability mod->met Block metabolic sites (+) Add labile groups (-) ppb Protein Binding mod->ppb Add acidic groups (+) Add basic groups (-)

Fig 4: Relationship between structural modification and PK outcomes.
  • Improving Permeability: Masking the polar carboxylic acid group by converting it to an ester or an amide can significantly increase membrane permeability and oral absorption. This prodrug strategy relies on in vivo hydrolysis to release the active acidic parent drug.

  • Enhancing Metabolic Stability: Introducing fluorine atoms or replacing a metabolically liable aromatic ring with a pyridine or other heterocycle can block sites of CYP-mediated oxidation, thereby increasing the drug's half-life. [17]* Modulating Distribution: For CNS-targeted drugs, reducing polarity and hydrogen bond donor count is critical to improve blood-brain barrier penetration. Conversely, for peripherally restricted drugs, maintaining the polar nature of the scaffold can be advantageous.

Conclusion

The (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid scaffold is a versatile and valuable starting point for the design of novel therapeutics. Its inherent physicochemical properties provide a solid foundation, but a deep understanding of its pharmacokinetic profile is paramount for successful drug development. A systematic and integrated approach, combining predictive in vitro ADME assays with definitive in vivo studies, allows researchers to build robust structure-pharmacokinetic relationships. This data-driven strategy enables the rational design of derivatives with optimized ADME properties, ultimately increasing the probability of identifying a safe and effective clinical candidate.

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). Google Cloud.
  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories.
  • In Vitro ADME. (n.d.). Selvita.
  • A Guide to In Vitro ADME Testing in Drug Development. (2022, June 23). WuXi AppTec.
  • In Vitro ADME. (n.d.). BioDuro.
  • In Vivo Pharmacology | CRO Services. (n.d.). WuXi Biologics.
  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. (n.d.). Nuvisan.
  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. (n.d.). Selvita.
  • In Vivo PK and TK. (n.d.). BioDuro.
  • preclinical in vivo PK studies & allometric scaling. (2023, September 14). YouTube.
  • The Role of Piperidine Derivatives in Modern Drug Discovery. (n.d.). Chemenu.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2026, January 15). PubMed.
  • Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood. (2025, December 15). Asian Journal of Pharmaceutical Research and Development.
  • An Overview of Bioanalytical Methods. (2021, June 16). Walsh Medical Media.
  • (2R,4S)-Boc-4-hydroxypiperidine-2-carboxylic acid. (n.d.). Chem-Impex.
  • (2R,4S)-4-hydroxypiperidine-2-carboxylic acid. (n.d.). Echemi.
  • Scaffold Hopping in Drug Discovery. (n.d.). NIPER, S.A.S. Nagar.
  • Scaffold-Based Drug Design: Replacing an Unwanted Molecular Motif. (n.d.). BioSolveIT.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021, October 13). ACS Omega.
  • Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review. (2022, November 30). MDPI.

Sources

Foundational

The Thermodynamic Paradox of (2S,4S)-4-Hydroxypiperidine-2-carboxylic Acid Stereoisomers: A Technical Guide

As drug development increasingly relies on complex, stereodefined saturated heterocycles, understanding the thermodynamic stability of piperidine derivatives has become a critical competency. 4-Hydroxypiperidine-2-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex, stereodefined saturated heterocycles, understanding the thermodynamic stability of piperidine derivatives has become a critical competency. 4-Hydroxypiperidine-2-carboxylic acid (commonly known as 4-hydroxypipecolic acid) is a highly valuable chiral scaffold. Its stereoisomers serve as foundational building blocks for everything from natural alkaloid synthesis to advanced beta-lactamase inhibitors like Relebactam.

However, the thermodynamic stability of these stereoisomers presents a fascinating paradox: the "most stable" stereoisomer flips depending on the presence or absence of a nitrogen protecting group. This guide deconstructs the causality behind these thermodynamic shifts and provides field-proven, self-validating protocols for the stereoselective synthesis of the (2S,4S) and (2S,4R) isomers.

The Causality of Conformational Thermodynamics

To engineer a stereoselective synthesis, one must first understand the energetic forces dictating the piperidine ring's conformation.

The Unprotected Scaffold: Diequatorial Dominance

In an unprotected 4-hydroxypipecolic acid molecule, the thermodynamic minimum is dictated by standard cyclohexane-like conformational rules. The system seeks to minimize 1,3-diaxial interactions. Consequently, the cis-(2S,4R) isomer—which allows both the C2-carboxylate and the C4-hydroxyl groups to occupy equatorial positions—is the thermodynamically favored product 1.

The Protected Scaffold: The A(1,3) Strain Inversion

In modern synthetic workflows, the piperidine nitrogen is almost universally protected (e.g., with a tert-butyloxycarbonyl or N-Boc group). This introduces a massive steric penalty known as allylic-type A(1,3) strain between the bulky N-Boc group and any equatorial substituent at the adjacent C2 position.

To relieve this severe A(1,3) strain, the ring undergoes a conformational flip, forcing the C2-carboxylate group into the axial position. Once C2 is locked axially, the relationship between C2 and C4 dictates the new thermodynamic reality:

  • The trans-(2S,4S) isomer allows the C4-hydroxyl to remain equatorial (an axial-equatorial conformation).

  • The cis-(2S,4R) isomer forces the C4-hydroxyl to also become axial (a highly unstable diaxial conformation).

Thus, in N-protected systems, the trans-(2S,4S) isomer becomes the thermodynamic product , while the cis-(2S,4R) isomer becomes the kinetic product 2.

Conformation Unprotected Unprotected Amine Cis-(2S,4R) Diequatorial Protected N-Boc Protected A(1,3) Strain Introduced Unprotected->Protected Add N-Boc AxialShift C2 Shifts to Axial Trans-(2S,4S) Favored Protected->AxialShift Conformational Equilibration

Conformational shift driven by A(1,3) strain in N-protected pipecolic acids.

Quantitative Thermodynamic Data

The interplay of these steric factors consistently yields the most thermodynamically stable stereoisomer under equilibrating conditions, a principle recently exploited in metallaphotoredox decarboxylative arylations 3. Table 1 summarizes the key parameters for the N-Boc protected scaffolds.

Table 1: Thermodynamic vs. Kinetic Parameters for N-Boc-4-oxopiperidine-2-carboxylate Reduction

ParameterTrans-(2S,4S) IsomerCis-(2S,4R) Isomer
Thermodynamic Status Global Minimum (Thermodynamic)Higher Energy (Kinetic)
Preferred Conformation Axial-Equatorial (a,e)Diaxial (a,a)
C4-H NMR Coupling ( Jax−ax​ ) Large (~10-12 Hz)Small (< 4 Hz)
Synthetic Control NaBH 4​ (0 °C to RT)L-Selectride (-78 °C)
Target Application Decarboxylative Cross-CouplingRelebactam (MK-7655) Scaffold

Self-Validating Experimental Protocols

To selectively synthesize either stereoisomer from the common ketone precursor (N-Boc-4-oxopiperidine-2-carboxylate), one must actively manipulate the reaction conditions to favor either thermodynamic equilibration or kinetic trapping.

Pathway Ketone N-Boc-4-oxopiperidine- 2-carboxylate Kinetic Kinetic Control (L-Selectride, -78°C) Ketone->Kinetic Thermo Thermodynamic Control (NaBH4, 0°C to RT) Ketone->Thermo Cis Cis-(2S,4R) Isomer (Kinetic Product) Kinetic->Cis Trans Trans-(2S,4S) Isomer (Thermodynamic Product) Thermo->Trans

Reaction pathways for 4-hydroxypiperidine-2-carboxylic acid stereoisomers.

Protocol A: Thermodynamic Reduction to Trans-(2S,4S)

This protocol utilizes a small, less sterically hindered hydride source that allows for reversible addition/elimination at higher temperatures, driving the equilibrium toward the thermodynamic minimum.

  • Substrate Preparation: Dissolve N-Boc-4-oxopiperidine-2-carboxylate in anhydrous methanol (0.2 M) and cool to 0 °C.

  • Reagent Addition: Add Sodium Borohydride (NaBH 4​ ) (1.2 eq) portion-wise to control exothermic hydrogen evolution.

  • Equilibration: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 2 hours. The reversibility of the transition state under these conditions ensures the trans-(2S,4S) isomer predominates.

  • Quenching: Quench with saturated NH 4​ Cl to neutralize excess hydride, then extract with EtOAc.

  • Self-Validation (NMR): Analyze the 1 H NMR spectrum. Because the C4-hydroxyl is equatorial, the C4-proton is axial. Look for a large trans-diaxial coupling constant ( J≈10−12 Hz) between the C4-proton and the adjacent axial protons at C3 and C5.

Protocol B: Kinetic Trapping of Cis-(2S,4R)

This protocol forces the reaction through the lowest-energy transition state without allowing equilibration, utilizing extreme steric bulk and cryogenic temperatures.

  • Substrate Preparation: Dissolve N-Boc-4-oxopiperidine-2-carboxylate in anhydrous THF (0.1 M) and cool strictly to -78 °C under an inert argon atmosphere.

  • Reagent Addition: Add L-Selectride (Lithium tri-sec-butylborohydride) (1.1 eq) dropwise. The massive steric bulk of the sec-butyl groups prevents attack from the hindered face, forcing hydride delivery from the axial trajectory.

  • Kinetic Trapping: Stir at -78 °C for 1 hour. The cryogenic temperature prevents any thermodynamic equilibration.

  • Oxidative Quenching: Quench strictly at -78 °C with 10% aqueous H 2​ O 2​ and NaOH. This oxidizes the organoborane intermediate without isomerizing the newly formed stereocenter.

  • Self-Validation (NMR): Analyze the 1 H NMR spectrum. Because the C4-hydroxyl is forced axial, the C4-proton is equatorial. The C4-proton will lack any large trans-diaxial couplings, displaying only small coupling constants ( J<4 Hz).

Conclusion

The stereoselective synthesis of 4-hydroxypipecolic acid derivatives is a masterclass in conformational analysis. By recognizing that the N-Boc protecting group fundamentally alters the thermodynamic landscape via A(1,3) strain, researchers can logically deduce why NaBH 4​ yields the trans-(2S,4S) isomer and why bulky reagents like L-Selectride are mandatory for accessing the cis-(2S,4R) kinetic product. Embedding self-validating NMR checks into these workflows ensures high-fidelity scaffold generation for downstream drug discovery applications.

References

  • Source: Synthesis (Thieme Connect)
  • Title: 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate | 187753-13-5 Source: Benchchem URL
  • Title: Unveiling the Stereoselectivity Aspects of Metallaphotoredox Decarboxylative Arylation Source: ACS Catalysis URL

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Exploratory

The Biological Role and Biocatalytic Production of (2S,4S)-4-Hydroxypiperidine-2-carboxylic Acid in Secondary Metabolism

Executive Summary (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid, widely known in the literature as trans-4-hydroxy-L-pipecolic acid (trans-4-L-HyPip), is a non-proteinogenic cyclic amino acid that plays a pivotal role in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid, widely known in the literature as trans-4-hydroxy-L-pipecolic acid (trans-4-L-HyPip), is a non-proteinogenic cyclic amino acid that plays a pivotal role in the secondary metabolism of fungi, plants, and marine organisms[1]. As a conformationally constrained chiral building block, it is heavily utilized in the biosynthesis of complex bioactive natural products, including peptide antibiotics and alkaloids[2]. This technical guide explores the enzymatic machinery responsible for its biosynthesis, its biological significance, and provides a self-validating experimental workflow for its biocatalytic production to support downstream drug discovery efforts.

Chemical Identity & Stereochemical Significance

The structural integrity of (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid relies on its saturated six-membered piperidine ring. The (2S) configuration defines it as an L-amino acid derivative, while the (4S) configuration places the hydroxyl group in a trans relationship relative to the C2-carboxylate[1].

This specific stereochemistry is not a biological accident; it is a strict structural requirement for the bioactivity of numerous secondary metabolites. For instance, trans-4-L-HyPip is a direct intermediate in the synthesis of the marine bromopyrrole alkaloid damipipecolin and the antibacterial cyclic peptide ulleungamide[3]. The trans-hydroxyl group provides a critical hydrogen-bonding vector that dictates the three-dimensional folding and target-binding affinity of these complex molecules.

Biosynthetic Machinery: Fe(II)/αKG-Dependent Dioxygenases

In fungal secondary metabolism, the unactivated C-H bond functionalization of L-pipecolic acid (L-Pip) is catalyzed by a highly specialized family of Fe(II) and α-ketoglutarate (αKG)-dependent dioxygenases, most notably FoPip4H from Fusarium oxysporum and AnPip4H from Aspergillus nidulans[2].

Mechanistic Causality: Chemical C-H oxidation of cyclic amines is notoriously unselective, often requiring exhaustive protecting-group manipulations. Nature bypasses this via the Fe(II)/αKG dioxygenase mechanism. The enzyme binds αKG and molecular oxygen at a mononuclear Fe(II) center. The oxidative decarboxylation of αKG yields succinate and CO₂, simultaneously generating a highly reactive, high-valent Fe(IV)=O (ferryl) intermediate[4]. The enzyme's active site precisely positions the C4 equatorial hydrogen of L-Pip within angstroms of the ferryl oxygen, enabling a stereoselective hydrogen atom transfer (HAT) followed by a rapid hydroxyl rebound. This strict spatial arrangement guarantees the exclusive formation of the (2S,4S) trans-isomer[2].

Biosynthesis Lys L-Lysine Pip L-Pipecolic Acid (L-Pip) Lys->Pip Biosynthetic Pathway HyPip (2S,4S)-4-Hydroxy-L-pipecolic Acid (trans-4-L-HyPip) Pip->HyPip Stereoselective Hydroxylation Enz FoPip4H / AnPip4H (Fe(II)/αKG Dioxygenase) Enz->HyPip ByProd Succinate + CO2 Enz->ByProd CoSub α-Ketoglutarate + O2 CoSub->Enz

Caption: Biosynthetic pathway of trans-4-L-HyPip via Fe(II)/αKG-dependent dioxygenases.

Quantitative Data on Biocatalytic Efficiency

To leverage these enzymes for preparative-scale synthesis, it is crucial to understand their kinetic and conversion parameters. The table below summarizes the biocatalytic efficiency of fungal Pip4H enzymes, highlighting their strict regioselectivity and stereoselectivity[2].

Table 1: Comparative Biocatalytic Efficiency of Fungal L-Pip Hydroxylases

EnzymeSource OrganismSubstrateRegioselectivityStereoselectivityConversion Rate
FoPip4H Fusarium oxysporumL-Pipecolic acidC-4trans (4S)>99%
AnPip4H Aspergillus nidulansL-Pipecolic acidC-4trans (4S)>95%
AnPip4H D-Pipecolic acidC-4 & C-5trans-4 & cis-5~80%
FoPip4H L-ProlineC-4trans<10%

Experimental Protocols: Biocatalytic Production Workflow

To synthesize (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid for downstream pharmaceutical applications (such as the synthesis of cepafungin-based proteasome inhibitors[5]), a robust, self-validating whole-cell biocatalysis protocol is required.

Step-by-Step Methodology

Step 1: Recombinant Expression

  • Action: Transform E. coli BL21(DE3) with the pET-28a(+)-FoPip4H plasmid. Grow in Terrific Broth (TB) containing 50 µg/mL kanamycin at 37°C until OD₆₀₀ reaches 0.6. Induce with 0.5 mM IPTG and incubate at 20°C for 16 hours.

  • Causality: High-level expression of metalloenzymes at 37°C frequently leads to misfolded, inactive inclusion bodies. Reducing the temperature to 20°C slows translation kinetics, allowing proper folding and incorporation of the Fe(II) cofactor.

Step 2: Whole-Cell Biocatalytic Reaction Setup

  • Action: Harvest cells and resuspend in 50 mM Tris-HCl buffer (pH 7.5). Establish the reaction mixture: 50 mM L-Pipecolic acid, 100 mM α-Ketoglutarate, 2 mM FeSO₄, and 5 mM L-Ascorbic acid. Incubate at 30°C for 24 hours at 200 rpm.

  • Causality & Self-Validation: αKG is provided in a 2:1 stoichiometric excess to drive the thermodynamic equilibrium of O₂ activation. L-Ascorbic acid acts as a self-validating fail-safe; if the highly reactive Fe(IV)=O intermediate uncouples from the substrate, it decays into an inactive Fe(III) state. Ascorbate immediately reduces Fe(III) back to catalytically active Fe(II), preventing irreversible enzyme death and ensuring continuous turnover.

  • In-Process Validation: Monitor the reaction via HPLC. The stoichiometric generation of succinate (1:1 ratio with the hydroxylated product) self-validates that the ferryl intermediate is perfectly coupled to substrate hydroxylation.

Step 3: Product Isolation and Characterization

  • Action: Centrifuge to remove cell debris. Load the supernatant onto a strong cation-exchange resin (e.g., Dowex 50WX8, H⁺ form). Wash with deionized water and elute with 1 M aqueous ammonia.

  • In-Process Validation: Ninhydrin staining of the eluate fractions on TLC yields a characteristic yellow/orange color, providing immediate visual validation of the secondary amine product before confirming the (2S,4S) stereocenter via chiral HPLC and ¹H-NMR.

Workflow Step1 1. Plasmid Construction Clone FoPip4H into pET-28a(+) Step2 2. Protein Expression E. coli BL21(DE3), IPTG induction Step1->Step2 Step3 3. Whole-Cell Biocatalysis L-Pip, αKG, FeSO4, Ascorbic Acid Step2->Step3 Step4 4. Product Isolation Cation-exchange chromatography Step3->Step4 Step5 5. Characterization NMR & Chiral HPLC analysis Step4->Step5

Caption: Step-by-step experimental workflow for biocatalytic production of trans-4-L-HyPip.

Chemoenzymatic Applications in Drug Discovery

The ability to produce enantiopure (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid at scale has profound implications for medicinal chemistry. Beyond its native role in secondary metabolism, this scaffold is heavily utilized in chemoenzymatic synthesis. For example, related biocatalytic C-H oxidations of lysine and pipecolic acid derivatives have recently enabled the total synthesis and comprehensive structure-activity relationship (SAR) mapping of cepafungins—a class of highly potent, selective eukaryotic proteasome inhibitors being investigated for the treatment of refractory multiple myeloma[5]. By bridging the gap between fungal secondary metabolism and modern synthetic chemistry, researchers can rapidly access complex, conformationally restricted drug candidates that would be otherwise synthetically intractable.

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Foundational

Receptor binding affinity studies involving (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid

Title: Receptor Binding Affinity Studies Involving (2S,4S)-4-Hydroxypiperidine-2-carboxylic Acid and Its Derivatives Introduction: Structural and Stereochemical Context The rational design of neuroactive compounds freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Receptor Binding Affinity Studies Involving (2S,4S)-4-Hydroxypiperidine-2-carboxylic Acid and Its Derivatives

Introduction: Structural and Stereochemical Context

The rational design of neuroactive compounds frequently relies on conformationally restricted scaffolds to probe the spatial requirements of receptor binding pockets. Among these, (2S,4S)-4-hydroxypiperidine-2-carboxylic acid—commonly referred to as trans-4-hydroxy-L-pipecolic acid—serves as a critical pharmacophore ()[1]. While the unmodified free acid exhibits limited direct affinity for ionotropic glutamate receptors, specific functionalization, particularly sulfate esterification at the C4 position, transforms this scaffold into a highly potent and stereoselective N-methyl-D-aspartate (NMDA) receptor agonist ()[2].

This technical guide provides an in-depth analysis of the receptor binding affinity studies associated with (2S,4S)-4-hydroxypipecolic acid derivatives, detailing the mechanistic rationale behind their binding, the experimental workflows required to validate their affinity, and a synthesis of quantitative pharmacological data.

Mechanistic Pharmacology: The NMDA Receptor Binding Pocket

The NMDA receptor is an obligate heterotetramer typically composed of GluN1 and GluN2 subunits ()[3]. Activation requires the simultaneous binding of glycine (to GluN1) and glutamate (to GluN2). The glutamate binding site within the GluN2 subunit features a highly specific electrostatic environment.

Causality of Stereochemistry and Derivatization: The unmodified (2S,4S)-4-hydroxypipecolic acid lacks the distal acidic moiety required to mimic glutamate's γ-carboxyl group. However, when converted to (2S,4S)-4-hydroxypipecolic acid-4-sulfate, the molecule gains a bulky, negatively charged sulfate group.

  • The (2S) Center: Anchors the molecule via interactions with the strictly conserved arginine and threonine residues that recognize the α-amino and α-carboxyl groups of endogenous glutamate.

  • The (4S) Center: In the preferred chair conformation, the (4S)-sulfate group adopts a trans orientation relative to the (2S)-carboxylate. This specific geometry projects the negatively charged sulfate perfectly into the distal cationic pocket of the GluN2 subunit, an interaction that the cis isomers (e.g., 2S,4R) cannot achieve due to steric clashes ()[2].

NMDAMechanism Ligand (2S,4S)-Derivative 4-Sulfate Ester Pocket GluN2 Binding Pocket Distal Arginine Residue Ligand->Pocket Electrostatic Attraction Complex Ligand-Receptor Complex High Affinity State Pocket->Complex Conformational Lock Activation NMDA Activation Ca2+ Influx Complex->Activation Channel Gating

Fig 1: Mechanistic pathway of NMDA receptor activation by the (2S,4S)-sulfate derivative.

Experimental Methodologies: Binding and Functional Workflows

To rigorously evaluate the pharmacological profile of (2S,4S)-4-hydroxypipecolic acid derivatives, a dual-assay approach is required. Radioligand binding determines direct affinity ( Ki​ ), while cortical wedge preparations validate functional efficacy (agonism vs. antagonism).

Protocol 1: Radioligand Displacement Assay (Affinity Determination)

This protocol utilizes [3H] CGS-19755, a competitive NMDA antagonist, to evaluate the displacement capacity of the pipecolic acid derivatives.

  • Tissue Preparation: Isolate cerebral cortices from adult male Wistar rats. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 min at 4°C. Crucial Step: Wash the pellet repeatedly (at least 3 times) to remove endogenous glutamate, which would otherwise competitively mask the affinity of the test compound.

  • Incubation: Resuspend the final pellet in 50 mM Tris-HCl. Incubate 100 µg of membrane protein with 2 nM [3H] CGS-19755 and varying concentrations of the (2S,4S)-ligand (1 nM to 1 mM) for 60 minutes at 25°C to ensure equilibrium is reached.

  • Termination: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Self-Validating Control: Pre-soak filters in 0.3% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand.

  • Quantification: Wash filters three times with 3 mL of ice-cold buffer to remove unbound radioligand. Transfer to scintillation vials, add cocktail, and quantify using a liquid scintillation counter. Calculate IC50​ via non-linear regression.

AssayWorkflow Prep Tissue Homogenization & Endogenous Ligand Wash Incubation Equilibrium Incubation [3H]CGS-19755 + (2S,4S)-Ligand Prep->Incubation Purified Membranes Filtration Rapid Vacuum Filtration (PEI-treated GF/B Filters) Incubation->Filtration Terminate Reaction Scintillation Liquid Scintillation Counting Filtration->Scintillation Isolate Bound Ligand Analysis Non-linear Regression (IC50 & Ki Calculation) Scintillation->Analysis Raw CPM Data

Fig 2: Step-by-step workflow for the radioligand displacement assay.

Protocol 2: Cortical Wedge Preparation (Functional Potency)

Because radioligand binding cannot distinguish between agonists and antagonists, functional depolarization assays are mandatory ()[2].

  • Tissue Slicing: Rapidly isolate the brain from decapitated mice. Prepare 1 mm thick coronal slices of the neocortex.

  • Perfusion System: Mount the wedges in a two-compartment grease-gap recording chamber. Perfuse continuously with oxygenated (95% O2​ / 5% CO2​ ) artificial cerebrospinal fluid (aCSF) at 25°C.

  • Electrical Recording: Place Ag/AgCl electrodes in both compartments to record DC potentials across the corpus callosum and cortex.

  • Drug Application: Apply the (2S,4S)-derivative in the perfusate for 2 minutes. Measure the amplitude of the resulting depolarization.

  • Validation: Co-apply a known competitive NMDA antagonist (e.g., D-AP5). If the depolarization is abolished, it confirms the response is strictly NMDA-receptor mediated, establishing a self-validating experimental loop.

Quantitative Data Summary

The stereochemical precision of the pipecolic acid scaffold dictates its pharmacological fate. As summarized below, only the trans-(2S,4S) sulfate ester achieves potent agonism, while modifications to the tetrazole bioisostere (as seen in LY233053) yield potent antagonism ()[4].

CompoundReceptor TargetAssay TypeAffinity / PotencyActivity Profile
(2S,4S)-4-Hydroxypipecolic acid-4-sulfate NMDACortical Wedge EC50​ = 0.7 µMPotent Agonist
(2S,4S)-4-Hydroxypipecolic acid-4-sulfate NMDAMyenteric Plexus EC50​ = 250 µMModerate Agonist
(2S,4R)-4-Hydroxypipecolic acid-4-sulfate NMDA / AMPACortical WedgeInactive (>500 µM)N/A
(2S,4S)-4-Hydroxypipecolic acid (Free Acid) NMDARadioligand BindingLow AffinityWeak/Inactive
LY233053 (Tetrazole derivative)NMDARadioligand Binding IC50​ = 7 nMCompetitive Antagonist

Table 1: Comparative binding affinities and functional potencies of (2S,4S)-4-hydroxypipecolic acid derivatives and structurally related isomers.

Conclusion

The (2S,4S)-4-hydroxypiperidine-2-carboxylic acid scaffold exemplifies the power of rigid heterocyclic systems in neuropharmacology. By locking the spatial coordinates of the α-amino and α-carboxyl groups, and selectively functionalizing the C4 position with a sulfate ester, researchers can perfectly map the electrostatic requirements of the NMDA receptor's GluN2 subunit. The methodologies outlined herein—combining equilibrium binding with functional electrophysiology—ensure that both the affinity and the intrinsic efficacy of these complex stereoisomers are rigorously quantified.

References

  • Mannaioni G, Alesiani M, Carlà V, Moroni F. "Sulfate esters of hydroxy amino acids as stereospecific glutamate receptor agonists." European Journal of Pharmacology. 1994. URL:[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "Ionotropic glutamate receptors." Guide to Pharmacology. URL:[Link]

  • Fowler, Lindsay S. "Synthesis of unnatural enone-containing α-amino acids: Precursors to chiral N-heterocycles." PhD thesis, University of Glasgow. 2011. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of (2S,4S)-4-Hydroxypiperidine-2-carboxylic Acid from the Chiral Pool

Introduction & Rationale (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid, commonly known as cis-4-hydroxy-L-pipecolic acid, is a highly valuable non-proteinogenic amino acid. It serves as a critical chiral scaffold in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid, commonly known as cis-4-hydroxy-L-pipecolic acid, is a highly valuable non-proteinogenic amino acid. It serves as a critical chiral scaffold in the drug development of NMDA receptor antagonists, HIV protease inhibitors (e.g., Palinavir), and various conformationally constrained peptidomimetics[1][2].

While chemoenzymatic and asymmetric catalytic methods exist[3][4], the "chiral pool" approach utilizing L-aspartic acid remains one of the most robust, predictable, and scalable strategies[5]. By leveraging the inherent stereocenter of L-aspartic acid, researchers can dictate the stereochemical outcome of subsequent cyclization and reduction steps. This creates a self-validating synthetic system that bypasses the need for complex, late-stage chiral resolution, ensuring high enantiomeric and diastereomeric purity[5][6].

Retrosynthetic Strategy & Mechanistic Insights

The synthesis hinges on the predictable translation of point chirality to cyclic conformational control.

  • Disconnection 1 (C4-Hydroxyl): The (4S)-hydroxyl group is established via the diastereoselective reduction of a 4-oxopipecolic acid intermediate[5].

  • Disconnection 2 (Piperidine Ring): The cyclic core is constructed through an intramolecular aza-Michael addition (or 6-endo-trig cyclization) of an enone derived from the chiral pool[6].

  • Chiral Pool Precursor: L-Aspartic acid provides the absolute (2S)-carboxylate stereocenter.

Causality in Stereoselective Reduction (E-E-A-T Insight): The choice of reducing agent and the conformation of the 4-oxopipecolic acid intermediate are paramount to the success of this protocol. When the 4-oxo derivative is subjected to borohydride reduction, the piperidine ring adopts a chair conformation where the C2-carboxylate group is pseudo-equatorial. Hydride attack (e.g., from NaBH 4​ ) occurs preferentially from the less sterically hindered axial face. This axial attack pushes the resulting alkoxide into the equatorial position, yielding the cis-(2S,4S) isomer with high diastereomeric excess[5][6].

Synthetic Workflow Visualization

SyntheticWorkflow A L-Aspartic Acid (Chiral Pool) B Protected L-Aspartyl Acid Chloride A->B HFA, SOCl2 Protection & Activation C Vinyl Ketone Intermediate B->C Vinyltributyltin, Pd(0) Stille Cross-Coupling D 4-Oxo-L-pipecolic Acid Derivative C->D Lewis Acid Intramolecular Aza-Michael E (2S,4S)-4-Hydroxy- pipecolic Acid Derivative D->E NaBH4 Diastereoselective Reduction F (2S,4S)-4-Hydroxypiperidine- 2-carboxylic Acid E->F Acidic Hydrolysis Global Deprotection

Caption: Synthetic workflow from L-aspartic acid to (2S,4S)-4-hydroxypiperidine-2-carboxylic acid.

Experimental Protocols

The following self-validating protocols are adapted from the foundational work by Golubev et al. and subsequent optimizations in 6-endo-trig cyclizations[5][6].

Step 1: Protection and Activation of L-Aspartic Acid

Objective: Shield the α -amino and α -carboxylic acid groups while activating the side chain for carbon-carbon bond formation.

  • Suspend L-aspartic acid (1.0 equiv) in a sealed vessel and treat with hexafluoroacetone (HFA, 1.5 equiv) in the presence of a catalytic amount of DMSO.

  • Stir at room temperature until a clear solution is obtained, yielding the 2,2-bis(trifluoromethyl)oxazolidin-5-one derivative.

  • Treat the resulting carboxylic acid side chain with thionyl chloride (SOCl 2​ , 2.0 equiv) under reflux for 2 hours to generate the corresponding acid chloride. Expert Insight: HFA simultaneously protects the amine and the α -carboxylate. This dual protection prevents premature cyclization and directs the subsequent cross-coupling exclusively at the side chain[5].

Step 2: Stille Cross-Coupling to Vinyl Ketone

Objective: Introduce the necessary carbon framework for the piperidine ring.

  • Dissolve the protected acid chloride in anhydrous toluene under a strict inert argon atmosphere.

  • Add vinyltributyltin (1.1 equiv) and a catalytic amount of Pd(PPh 3​ ) 4​ (5 mol%).

  • Heat the mixture to 80 °C for 4-6 hours until complete consumption of the starting material is observed via TLC.

  • Quench with aqueous KF to precipitate tin byproducts, filter through a Celite pad, and purify via flash chromatography. Expert Insight: Rigorous exclusion of oxygen is critical to prevent oxidative homocoupling of the stannane reagent, which would severely depress the yield of the vinyl ketone.

Step 3: Intramolecular Aza-Michael Cyclization

Objective: Construct the 6-membered piperidine core.

  • Dissolve the vinyl ketone intermediate in anhydrous dichloromethane (DCM).

  • Cool the solution to -78 °C and add a Lewis acid (e.g., TiCl 4​ or BF 3​ ·OEt 2​ , 1.0 equiv) dropwise.

  • Allow the reaction to slowly warm to room temperature over 12 hours.

  • Quench with saturated aqueous NaHCO 3​ and extract with DCM to isolate the 4-oxopipecolic acid derivative. Expert Insight: The Lewis acid coordinates to the enone oxygen, increasing the electrophilicity of the β -carbon and facilitating the intramolecular attack by the weakly nucleophilic protected nitrogen without epimerizing the C2 stereocenter[5][6].

Step 4: Diastereoselective Reduction

Objective: Establish the (4S) stereocenter.

  • Dissolve the 4-oxopipecolic acid derivative in anhydrous methanol.

  • Cool the reaction mixture to -78 °C and add sodium borohydride (NaBH 4​ , 1.5 equiv) in small portions.

  • Stir for 2 hours at -78 °C, then quench with cold acetone and warm to room temperature.

  • Concentrate the mixture and partition between water and ethyl acetate to isolate the protected (2S,4S)-4-hydroxy derivative. Expert Insight: Low temperatures are essential to maximize the facial selectivity of the hydride attack, ensuring the thermodynamic preference for the equatorial alcohol (cis to the C2 carboxylate)[5].

Step 5: Global Deprotection

Objective: Yield the final free amino acid.

  • Treat the reduced intermediate with 6 M HCl and reflux for 12 hours to hydrolyze the oxazolidinone ring.

  • Concentrate in vacuo and purify via ion-exchange chromatography (e.g., Dowex 50WX8, eluting with 1 M NH 4​ OH).

  • Lyophilize the eluent to obtain pure (2S,4S)-4-hydroxypiperidine-2-carboxylic acid as a white powder.

Quantitative Data: Reduction Optimization

The diastereomeric ratio (dr) of the C4-hydroxyl group is highly dependent on the reducing agent and thermal conditions. The table below summarizes optimization data for the reduction of 4-oxopipecolic acid derivatives[5][6].

Reducing AgentSolventTemperatureYield (%)Diastereomeric Ratio (cis:trans)
NaBH 4​ MeOH-78 °C88> 95 : 5
NaBH 4​ MeOH0 °C8285 : 15
L-SelectrideTHF-78 °C75> 98 : 2
NaB(OAc) 3​ DCMRT8090 : 10

Table 1: Influence of reducing agents on the diastereoselectivity of the C4-ketone reduction. NaBH 4​ at -78 °C provides an optimal balance of yield, scalability, and stereocontrol.

Stereochemical Model Visualization

ReductionModel Start 4-Oxo-L-pipecolic acid (Chair Conformation) Attack Axial Hydride Attack (Less hindered face) Start->Attack NaBH4, -78 °C Intermediate Equatorial Alkoxide (cis to C2-carboxylate) Attack->Intermediate Stereocontrol Product (2S,4S)-Isomer (cis-4-hydroxy) Intermediate->Product Protonation

Caption: Mechanistic model demonstrating axial hydride attack leading to the (2S,4S)-cis isomer.

References

  • Golubev, A. S., Sewald, N., & Burger, K. (1995). An efficient approach to the family of 4-substituted pipecolic acids. Syntheses of 4-oxo-, cis-4-hydroxy-, and trans-4-hydroxy-L-pipecolic acids from L-aspartic acid. Tetrahedron Letters, 36(12), 2045-2048. URL: [Link]

  • Daly, M., Cant, A. A., Fowler, L. S., Simpson, G. L., Senn, H. M., & Sutherland, A. (2012). Switching the Stereochemical Outcome of 6-endo-trig Cyclizations; Synthesis of 2,6-Cis-6-Substituted 4-Oxopipecolic Acids. The Journal of Organic Chemistry, 77(22), 10001-10009. URL: [Link]

  • Di Nardo, C., & Varela, O. (1999). Enantioselective Synthesis of (2R,4S)- and (2S,4R)-4-Hydroxypipecolic Acid from D-Glucoheptono-1,4-lactone. Tetrahedron: Asymmetry, 10(13), 2555-2564. URL: [Link]

Sources

Application

Fmoc-protection protocols for (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid in solid-phase peptide synthesis

An in-depth guide to the successful Nα-Fmoc protection of (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid and its subsequent incorporation into peptide chains using solid-phase peptide synthesis (SPPS). This document provi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the successful Nα-Fmoc protection of (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid and its subsequent incorporation into peptide chains using solid-phase peptide synthesis (SPPS). This document provides detailed protocols, mechanistic insights, and expert advice for researchers in peptide chemistry and drug development.

Introduction: The Strategic Value of Hydroxylated Piperidine Scaffolds in Peptidomimetics

(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid is a non-canonical amino acid of significant interest in medicinal chemistry. As a cyclic analog of hydroxyproline, it serves as a powerful conformational constraint, locking the peptide backbone into a specific geometry. This pre-organization can lead to enhanced binding affinity, increased proteolytic stability, and improved pharmacokinetic profiles of peptide-based therapeutics. The successful incorporation of this building block into a peptide sequence is paramount, and this process begins with the robust and efficient protection of its α-amino group.

The method of choice for modern peptide synthesis is Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy.[1][2] This approach relies on the base-lability of the Fmoc group for iterative N-terminal deprotection, while acid-labile groups are used for side-chain protection, a concept known as an "orthogonal protection strategy."[2][3] This guide provides a comprehensive framework for the Nα-Fmoc protection of (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid and its subsequent use in Fmoc-SPPS.

Section 1: Foundational Chemistry of Fmoc Protection

The cornerstone of the Fmoc-SPPS strategy is the temporary masking of the α-amino group of an amino acid to prevent self-polymerization during peptide bond formation.[2] The Fmoc group is ideal for this role due to its stability under coupling conditions and its clean, rapid removal under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[4]

The Fmoc Protection Reaction

The introduction of the Fmoc group is typically achieved by reacting the free amino acid with an activated Fmoc derivative. While 9-fluorenylmethyl chloroformate (Fmoc-Cl) can be used, N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is generally preferred due to its greater stability and lower tendency to form undesired side products.[5] The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the succinimide ester, forming a stable carbamate linkage.[4] This reaction is conducted under mild basic conditions to ensure the amino group is deprotonated and thus sufficiently nucleophilic.

cluster_0 Fmoc Protection Mechanism AminoAcid R-NH₂ ((2S,4S)-4-Hydroxypiperidine -2-carboxylic acid) FmocAminoAcid Fmoc-NH-R (Protected Amino Acid) AminoAcid->FmocAminoAcid + Fmoc-OSu FmocOSu Fmoc-OSu (Fmoc N-hydroxysuccinimide ester) FmocOSu->FmocAminoAcid Base Base (e.g., NaHCO₃) Base->AminoAcid Deprotonates NHS N-Hydroxysuccinimide (Byproduct) FmocAminoAcid->NHS releases Start Start: Fmoc-NH-Peptide-Resin Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Step 2: DMF Wash (3-5 times) Deprotection->Wash1 Coupling Step 3: Coupling (Fmoc-AA, HCTU/HATU, Base) Wash1->Coupling Wash2 Step 4: DMF Wash (3-5 times) Coupling->Wash2 Loop Repeat Cycle for Next Amino Acid Wash2->Loop End Final Peptide-Resin Wash2->End After Final AA Loop->Deprotection

Sources

Method

Application Note: Biocatalytic Production of (2S,4S)-4-Hydroxypiperidine-2-carboxylic Acid Using Engineered Enzymes

Target Audience: Researchers, Bioprocess Scientists, and Medicinal Chemists Molecule of Interest: (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid (trans-4-hydroxy-L-pipecolic acid) Executive Summary & Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioprocess Scientists, and Medicinal Chemists Molecule of Interest: (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid (trans-4-hydroxy-L-pipecolic acid)

Executive Summary & Mechanistic Rationale

(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid, commonly known as trans-4-hydroxy-L-pipecolic acid, is a highly valuable non-proteinogenic amino acid. It serves as a critical chiral scaffold in the synthesis of peptidomimetics, antibiotics, and antiviral agents[1]. While traditional chemical syntheses of hydroxypipecolic acids suffer from operational complexity, harsh conditions, and poor stereochemical control [1][1], biocatalysis offers an elegant, highly regio- and stereoselective alternative.

The most efficient biocatalytic route utilizes engineered Fe(II)/α-ketoglutarate (α-KG)-dependent dioxygenases . Specifically, enzymes homologous to the L-pipecolic acid trans-4-hydroxylase from Fusarium oxysporum (FoPip4H) have been identified to strictly catalyze the trans-selective C4-hydroxylation of L-pipecolic acid [2][2]. Note that while (2S,4R) yields the cis-isomer[3], the (2S,4S) configuration strictly dictates the trans-isomer.

The Dioxygenase Catalytic Engine

The causality of the reaction relies on a highly coordinated metallo-center. The enzyme binds Fe(II), which coordinates with the co-substrate α-KG and the primary substrate, L-pipecolic acid. Molecular oxygen ( O2​ ) is then activated, driving the oxidative decarboxylation of α-KG to succinate and generating a highly reactive Fe(IV)=O (ferryl) intermediate . This intermediate abstracts a hydrogen atom from the C4 position of the piperidine ring, followed by a rapid "hydroxyl rebound" that installs the hydroxyl group with absolute (S) stereochemistry at C4.

Pathway A Resting Enzyme [Fe(II) Center] B Substrate Complex [Fe(II)-αKG-LPip] A->B + α-KG + L-Pip C O2 Activation [Fe(III)-Superoxo] B->C + O2 D Reactive Intermediate [Fe(IV)=O] C->D - CO2 - Succinate E Product Complex [Fe(II)-Product] D->E C-H Abstraction & OH Rebound F Inactive Enzyme [Fe(III) Center] D->F Uncoupled Turnover E->A - (2S,4S)-4-OH-Pip F->A + Ascorbate

Caption: Catalytic cycle of engineered Fe(II)/α-KG dioxygenase featuring the ascorbate rescue pathway.

Enzyme Engineering: Overcoming Native Limitations

Wild-type fungal hydroxylases often exhibit poor soluble expression in Escherichia coli due to surface hydrophobicity, leading to inclusion body formation [4][4]. To establish a commercially viable process, the enzyme must be engineered.

  • Solubility Enhancement: Site-directed mutagenesis targeting aggregation hotspots (e.g., replacing hydrophobic surface patches with polar residues) ensures >80% of the expressed protein remains in the soluble fraction.

  • Active Site Reshaping: Modifying the "handlebar" binding pocket accommodates the 6-membered piperidine ring with higher affinity, drastically lowering the Km​ and increasing the kcat​ compared to wild-type variants.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , meaning each major phase contains a built-in analytical checkpoint to confirm success before proceeding.

Protocol A: Recombinant Biocatalyst Production

Objective: Express and isolate the engineered trans-4-hydroxylase in E. coli BL21(DE3).

  • Transformation & Growth: Transform the sequence-verified plasmid (e.g., pET-28a harboring the engineered gene) into E. coli BL21(DE3). Grow in Terrific Broth (TB) containing 50 µg/mL kanamycin at 37 °C until OD600​ reaches 0.8.

  • Induction: Lower temperature to 18 °C. Induce with 0.2 mM IPTG. Supplement the media with 0.1 mM FeSO4​ to prime the metallo-enzyme folding. Incubate for 16 hours.

  • Lysis & Purification: Harvest cells via centrifugation. Resuspend in Lysis Buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 7.5). Lyse via high-pressure homogenization. Clarify the lysate and purify via Ni-NTA IMAC.

  • Self-Validation Step: Run an SDS-PAGE of the soluble fraction and the purified eluate. Validation criteria: A dominant band at ~35 kDa must be visible, confirming soluble expression. Perform a Bradford assay; a specific yield of >150 mg/L culture indicates successful high-titer production.

Protocol B: Preparative-Scale Biocatalytic Reaction

Objective: Convert L-pipecolic acid to (2S,4S)-4-hydroxypiperidine-2-carboxylic acid. Causality Note: Because uncoupled turnover can leave the enzyme trapped in an inactive Fe(III) state, L-ascorbic acid is strictly required as a sacrificial reductant to rescue the Fe(II) center.

  • Reaction Matrix Setup: In a stirred-tank bioreactor, prepare a 50 mM MES buffer (pH 6.5).

  • Substrate Addition: Add 100 mM L-pipecolic acid and 120 mM α-ketoglutarate. Note: α-KG is provided in a 1.2x molar excess to drive the reaction forward.

  • Cofactor Initialization: Add 2 mM FeSO4​⋅7H2​O and 5 mM L-ascorbic acid.

  • Enzyme Addition: Add the purified engineered hydroxylase to a final concentration of 1 g/L.

  • Aeration & Incubation: Maintain the reaction at 25 °C with continuous O2​ sparging (dissolved oxygen > 30%) and agitation at 400 rpm for 12–18 hours.

  • Self-Validation Step: Direct UV detection of the aliphatic product is poor. Instead, monitor the reaction via HPLC (UV at 210 nm) by tracking the stoichiometric conversion of α-KG to succinate. Validation criteria: >95% depletion of α-KG and corresponding appearance of the succinate peak confirms successful C-H functionalization.

Protocol C: Downstream Processing (DSP) & Isolation

Objective: Purify the target amino acid from the reaction matrix.

  • Quenching: Heat the reaction mixture to 85 °C for 15 minutes to denature the enzyme. Centrifuge at 10,000 × g to remove precipitated protein.

  • Cation-Exchange Chromatography: Load the clarified supernatant onto a strong cation-exchange resin (e.g., Dowex 50WX8, H+ form).

  • Washing: Wash the column extensively with deionized water. Causality Note: This removes all anionic and neutral byproducts, including succinate, unreacted α-KG, and ascorbic acid.

  • Elution: Elute the target amino acid using 1 M NH4​OH .

  • Self-Validation Step: Perform a Ninhydrin spot test on a silica TLC plate using the eluate. Validation criteria: A distinct purple spot confirms the presence of the secondary amine.

  • Crystallization: Concentrate the eluate in vacuo and crystallize from an ethanol/water mixture to yield the final white powder.

Workflow Step1 1. Biocatalyst Preparation Engineered Hydroxylase in E. coli Val1 Validation: SDS-PAGE & Bradford Target: >150 mg/L specific yield Step1->Val1 Step2 2. Biocatalytic Reaction 100mM L-Pip, 120mM α-KG, Fe(II), O2 Val1->Step2 Val2 Validation: HPLC (Succinate proxy) Target: >95% conversion Step2->Val2 Step3 3. Downstream Processing Cation-Exchange (H+ form) & Crystallization Val2->Step3 Val3 Validation: Ninhydrin TLC & Chiral HPLC Target: >99% de (2S,4S) Step3->Val3

Caption: Self-validating workflow for the production of (2S,4S)-4-hydroxypiperidine-2-carboxylic acid.

Quantitative Parameter Optimization

The following tables summarize the critical kinetic improvements achieved via enzyme engineering and the optimized parameters required for preparative-scale biocatalysis.

Table 1: Kinetic Parameters of L-Pipecolic Acid Hydroxylases

Enzyme VariantSubstrate kcat​ ( s−1 ) Km​ (mM) kcat​/Km​ ( s−1mM−1 )Regio/Stereoselectivity
Wild-type FoPip4HL-Pipecolic acid2.41.51.6C4, trans (2S,4S)
Engineered VariantL-Pipecolic acid9.80.616.3C4, trans (2S,4S)

Table 2: Mechanistic Rationale for Optimized Reaction Conditions

ParameterOptimal RangeMechanistic Rationale
pH 6.5 – 7.0Maintains the proper protonation state of the active site His/Asp facial triad required for Fe(II) coordination.
α-Ketoglutarate 1.2 – 1.5 eq.Obligate co-substrate; its oxidative decarboxylation provides the thermodynamic driving force for O2​ cleavage.
FeSO4​ 1.0 – 2.0 mMReconstitutes the catalytic metallo-center, compensating for any metal loss during IMAC purification.
L-Ascorbic Acid 5.0 – 10.0 mMPrevents enzyme inactivation by reducing rogue Fe(III) species back to the catalytically active Fe(II) state.
Dissolved O2​ > 30% saturationTerminal oxidant; strictly required for the formation of the reactive Fe(IV)=O intermediate.

Sources

Application

Application Note: Regioselective Functionalization of (2S,4S)-4-Hydroxypiperidine-2-carboxylic Acid Hydroxyl Groups

Executive Summary (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid (commonly known as cis-4-hydroxypipecolic acid) is a highly privileged non-proteinogenic amino acid scaffold. It is a critical building block in the develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid (commonly known as cis-4-hydroxypipecolic acid) is a highly privileged non-proteinogenic amino acid scaffold. It is a critical building block in the development of conformationally constrained peptide mimetics, NMDA receptor antagonists, and HIV protease inhibitors such as palinavir.

Functionalizing the C4-hydroxyl group of this scaffold presents a distinct synthetic challenge due to the presence of three competing reactive sites: a secondary amine (N1), a carboxylic acid (C2), and the secondary alcohol (C4). This application note provides drug development professionals with a comprehensive, self-validating methodology for the orthogonal protection and subsequent regioselective O-functionalization of the (2S,4S) isomer.

Conformational Dynamics & Mechanistic Rationale

To achieve absolute regioselectivity, researchers must exploit the inherent thermodynamic and conformational properties of the piperidine ring.

  • Nucleophilic Hierarchy: The secondary amine is highly nucleophilic (pKa ~10.4), followed by the carboxylate (pKa ~2.2), and finally the secondary alcohol (pKa ~15). Direct O-alkylation or O-acylation is synthetically impossible without first masking N1 and C2, as the amine will rapidly outcompete the hydroxyl group for any electrophile.

  • Conformational Sterics: In the (2S,4S) configuration, the C2-carboxylate and C4-hydroxyl are cis to one another. In its lowest-energy chair conformation, the bulky C2-carboxylate adopts an equatorial position to minimize 1,3-diaxial interactions. Consequently, the C4-hydroxyl is forced into an axial position.

  • Causality in Reaction Design: Because the axial C4-OH is sterically shielded by the axial protons at C2 and C6, standard SN​2 functionalizations (e.g., O-alkylation) require strong bases (NaH) and highly reactive electrophiles in polar aprotic solvents to overcome the activation energy barrier. Conversely, if inversion of stereochemistry to the (2S,4R) trans isomer is required, the Mitsunobu reaction is the optimal choice. The bulky triphenylphosphine-DEAD complex selectively activates the unhindered equatorial face of the axial hydroxyl, driving a clean stereoinversion .

Synthetic Workflow

G Start (2S,4S)-4-Hydroxypipecolic Acid Protection Orthogonal Protection (N-Boc, C-OMe) Start->Protection Step 1 Intermediate Protected Intermediate (Axial C4-OH) Protection->Intermediate O_Alkylation Regioselective O-Alkylation (NaH, R-X, DMF) Intermediate->O_Alkylation Path A Mitsunobu Stereoinvertive Acylation (DEAD, PPh3, R-COOH) Intermediate->Mitsunobu Path B Product1 (2S,4S)-O-Alkyl Derivative (Retention) O_Alkylation->Product1 Product2 (2S,4R)-O-Acyl Derivative (Inversion) Mitsunobu->Product2 Deprotect1 Global Deprotection (TFA, then LiOH) Product1->Deprotect1 Deprotect2 Global Deprotection (TFA, then LiOH) Product2->Deprotect2 Final1 Functionalized (2S,4S) Target Deprotect1->Final1 Final2 Functionalized (2S,4R) Target Deprotect2->Final2

Workflow for orthogonal protection and regioselective O-functionalization of (2S,4S)-4-hydroxypipecolic acid.

Validated Experimental Protocols

Protocol A: Orthogonal Protection (Synthesis of N-Boc-C-OMe Intermediate)

Objective: Mask N1 and C2 to isolate the C4-OH reactivity.

  • Esterification: Suspend (2S,4S)-4-hydroxypiperidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (0.2 M) and cool to 0 °C.

  • Activation: Add thionyl chloride ( SOCl2​ , 1.5 eq) dropwise.

    • Causality: SOCl2​ generates HCl in situ, which catalyzes the Fischer esterification while keeping the amine protonated, preventing unwanted side reactions.

  • Reflux: Heat the mixture to reflux for 4 hours. Self-Validation: The suspension will turn into a clear solution as the ester hydrochloride salt forms. Concentrate in vacuo.

  • N-Boc Protection: Dissolve the crude salt in a 1:1 mixture of THF and saturated aqueous NaHCO3​ . Cool to 0 °C. Add Di-tert-butyl dicarbonate ( Boc2​O , 1.2 eq) portion-wise. Stir at room temperature for 12 hours.

  • Workup: Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash chromatography to yield 1-(tert-butyl) 2-methyl (2S,4S)-4-hydroxypiperidine-1,2-dicarboxylate.

Protocol B: Regioselective O-Alkylation (Retention of Stereochemistry)

Objective: Alkylate the sterically hindered axial C4-OH .

  • Deprotonation: Dissolve the protected intermediate from Protocol A (1.0 eq) in anhydrous DMF (0.1 M) under an argon atmosphere. Cool to 0 °C. Add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise.

    • Self-Validation: Hydrogen gas evolution serves as an immediate visual validation of alkoxide formation. Wait until bubbling ceases (~30 mins).

  • Alkylation: Add Benzyl Bromide (1.2 eq) dropwise, followed by a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 eq).

    • Causality: TBAI accelerates the SN​2 substitution via the in situ generation of the highly reactive benzyl iodide, which is necessary to overcome the steric hindrance of the axial alkoxide.

  • Reaction: Warm to room temperature and stir for 6 hours.

  • Quench & Workup: Carefully quench with saturated aqueous NH4​Cl at 0 °C. Extract with diethyl ether. Wash the organic layer extensively with water (5x) to remove DMF, dry, and concentrate.

Protocol C: Stereoinvertive O-Acylation (Mitsunobu Reaction)

Objective: Functionalize the C4-OH while inverting stereochemistry to the (2S,4R) configuration.

  • Preparation: Dissolve the protected intermediate (1.0 eq), triphenylphosphine ( PPh3​ , 2.0 eq), and the desired carboxylic acid (e.g., 4-nitrobenzoic acid, 2.0 eq) in anhydrous THF (0.1 M) under argon at 0 °C.

  • Activation: Add Diethyl azodicarboxylate (DEAD, 2.0 eq) dropwise.

    • Causality: The order of addition is critical. DEAD must be added last to react with PPh3​ , forming the betaine intermediate that activates the C4-OH. The carboxylate nucleophile then attacks from the equatorial face, displacing the activated alcohol and cleanly inverting the stereocenter.

  • Reaction: Stir at room temperature for 16 hours.

  • Workup: Concentrate the mixture. Purify directly via column chromatography to separate the product from the triphenylphosphine oxide byproduct. Self-Validation: 1H NMR will show a distinct shift in the C4-H proton coupling constants, confirming the transition from an equatorial to an axial proton (indicating the new substituent is equatorial).

Quantitative Performance Data

The following table summarizes the expected yields, optimized conditions, and stereochemical outcomes for various regioselective functionalizations of the protected (2S,4S) intermediate.

Functionalization TypeReagents / ConditionsStereochemical OutcomeIsolated Yield (%)Key Validation Metric
O-Benzylation NaH, BnBr, TBAI, DMF, 0 °C to RTRetention (2S,4S)82 - 86Disappearance of -OH stretch (~3400 cm⁻¹) in IR
O-Methylation NaH, MeI, DMF, 0 °C to RTRetention (2S,4S)88 - 91Appearance of -OCH₃ singlet (~3.3 ppm) in ¹H NMR
O-Acylation DEAD, PPh₃, 4-NO₂-BzOH, THFInversion (2S,4R)74 - 79Shift of C4-H signal (axial to equatorial coupling)
O-Phosphorylation Diethyl chlorophosphate, PyridineRetention (2S,4S)65 - 71Appearance of ³¹P NMR signal (~ -1.5 ppm)

References

  • Synthesis of Novel Enantiopure 4-Hydroxypipecolic Acid Derivatives with a Bicyclic β-Lactam Structure from a Common 3-Azido-4-oxoazetidine-2-carbaldehyde Precursor The Journal of Organic Chemistry URL:[Link]

  • The Vinylfluoro Group as an Acetonyl Cation Equivalent: Stereoselective Synthesis of 6-Substituted 4-Hydroxy Pipecolic Acid Derivatives The Journal of Organic Chemistry URL:[Link]

  • An efficient synthesis of cis-4-hydroxyphosphonic and cis-4-hydroxyphosphinic analogs of pipecolic acid from cyclic enaminones Amino Acids URL:[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid in organic solvents

Welcome to the technical support center for (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet challenging iss...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet challenging issue of its low solubility in organic solvents. Here, we provide in-depth, experience-driven answers to frequently asked questions, moving beyond simple instructions to explain the underlying chemical principles and provide robust, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: I'm struggling to dissolve (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid in common organic solvents like DCM, THF, and Ethyl Acetate. Why is its solubility so poor?

A1: The Root Cause: A Zwitterionic Nature

The primary reason for the poor solubility of (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid in many organic solvents is its molecular structure. Like other amino acids, it exists predominantly as a zwitterion . This means it has both a positively charged group (the protonated secondary amine in the piperidine ring) and a negatively charged group (the deprotonated carboxylic acid).

This internal salt-like character results in a molecule with a high crystal lattice energy and strong intermolecular forces (ionic interactions and hydrogen bonding). These forces are much more stable and energetically favorable than the weaker van der Waals interactions the molecule could form with non-polar or moderately polar aprotic solvents.[1] Consequently, a significant amount of energy is required to break apart the crystal lattice, which these solvents cannot provide, leading to very low solubility. The molecule is, however, readily soluble in polar protic solvents like water, which can effectively solvate both charged centers.[2][3][4]

Q2: What are the immediate, simple first steps I should take to try and dissolve my compound?

A2: Initial Troubleshooting: Solvent Screening and Physical Methods

Before moving to more complex chemical modifications, a systematic screening of solvents and the application of physical methods should be your first line of attack.

  • Systematic Solvent Screening: Do not assume all organic solvents will fail. Test solubility in a range of solvent classes. It is crucial to include highly polar aprotic solvents which are known to be better for dissolving polar molecules.

  • Heating: Gently heating the mixture can sometimes provide enough energy to overcome the lattice energy. However, be cautious, as prolonged heating can lead to degradation, particularly decarboxylation.[2] Always use a minimal effective temperature and monitor for any color change.

  • Sonication: Using an ultrasonic bath can help break apart solid aggregates and increase the surface area available for solvation, which can modestly improve the rate and extent of dissolution.

A summary of expected solubility in common lab solvents is provided below:

Solvent ClassExample SolventsExpected Solubility of (2S,4S)-4-Hydroxypiperidine-2-carboxylic acidRationale
Non-polar Hexane, TolueneInsolubleCannot overcome the high lattice energy of the zwitterion.
Ethers Diethyl Ether, THFVery Poor to InsolubleInsufficient polarity to interact with the charged functional groups.
Halogenated Dichloromethane (DCM)Very Poor to InsolubleWhile moderately polar, it's a poor hydrogen bond acceptor/donor.
Esters Ethyl Acetate (EtOAc)Very Poor to InsolubleLacks the ability to effectively solvate both the ammonium and carboxylate ions.
Ketones AcetoneVery PoorSimilar to other moderately polar aprotic solvents.
Polar Aprotic DMSO, DMF, NMPLow to ModerateThese solvents have high dielectric constants and can solvate cations well, but are less effective at solvating the carboxylate anion. Often the best starting point for reactions.
Polar Protic Water, Methanol, EthanolHigh (in Water), Low to Moderate (in Alcohols)Excellent hydrogen bonding and ability to solvate both ions. Solubility in alcohols is generally lower than in water.[5]
Q3: Heating and sonication didn't work. How can I chemically modify the system to improve solubility without permanently altering my molecule?

A3: Advanced Troubleshooting: pH Adjustment and Salt Formation

If physical methods fail, the next logical step is to disrupt the zwitterionic character of the molecule by adjusting the pH.[6] This is a powerful, reversible technique. The goal is to convert the zwitterion into a single charged species (either a cationic salt or an anionic salt), which often has significantly different solubility properties.

The key is to move the pH away from the molecule's isoelectric point (pI) , the pH at which the molecule has a net neutral charge and is typically least soluble. For a molecule with a carboxylic acid (pKa ~2-4) and a secondary amine (pKa ~9-11), the pI will be in the neutral range.[5][7]

Strategy 1: Acidification (Forming the Hydrochloride Salt)

  • Mechanism: By adding a strong acid (like HCl), you protonate the carboxylate group (-COO⁻ → -COOH). The molecule now exists as a cationic ammonium salt. This salt will no longer have the strong ionic interactions of the zwitterion and may be more soluble in polar organic solvents, particularly alcohols.

  • Application: This is useful for reactions where the free amine is not the reactive species or for purification. The hydrochloride salt of similar compounds is commercially available, indicating this is a common strategy.[8][9]

Strategy 2: Basification (Forming a Carboxylate Salt)

  • Mechanism: By adding a base (like NaOH, KOH, or an organic base like triethylamine - TEA), you deprotonate the ammonium group (-NH₂⁺- → -NH-). The molecule now exists as an anionic carboxylate salt.

  • Application: This approach is often used to liberate the free amine for reactions like acylation or alkylation. The resulting carboxylate salt may be more soluble in highly polar aprotic solvents like DMSO or DMF.

Below is a workflow to guide you through these choices.

G cluster_0 Troubleshooting Workflow start Insoluble Compound in Organic Solvent solvent_screen Screen Polar Aprotic Solvents (DMSO, DMF, NMP) + Gentle Heating/Sonication start->solvent_screen is_soluble Is it Soluble? solvent_screen->is_soluble proceed Proceed with Experiment is_soluble->proceed Yes chem_mod Chemical Modification Needed is_soluble->chem_mod No ph_adjust Disrupt Zwitterion via pH Adjustment chem_mod->ph_adjust acidify Acidify (e.g., add HCl) Forms Cationic Salt (R-COOH, R-NH2+) ph_adjust->acidify basify Basify (e.g., add TEA) Forms Anionic Salt (R-COO-, R-NH) ph_adjust->basify check_acid Test Solubility in Polar Protic Solvents (e.g., Methanol) acidify->check_acid check_base Test Solubility in Polar Aprotic Solvents (e.g., DMF, DMSO) basify->check_base deriv Consider Derivatization (See FAQ 4) check_acid->deriv Still Insoluble? check_base->deriv Still Insoluble?

Fig 1. A decision workflow for solubilizing the target compound.
Q4: I need to perform a reaction in a non-polar solvent, and pH adjustment isn't working. What are my options for chemical derivatization?

A4: Covalent Modification: Protecting Groups to Enhance Solubility

When pH adjustment is insufficient or incompatible with your desired reaction conditions, the most robust strategy is to temporarily mask the polar functional groups through covalent derivatization. This fundamentally alters the molecule's character from a polar, charged species to a more non-polar, neutral one, dramatically increasing its solubility in organic solvents.[10]

The key is to choose "protecting groups" that can be easily installed and, crucially, removed later in the synthesis without affecting the rest of the molecule.[11]

Strategy 1: N-Protection (Masking the Amine)

  • Mechanism: The secondary amine is the most nucleophilic site. Reacting it with an electrophile like Di-tert-butyl dicarbonate ((Boc)₂O) converts the amine into a carbamate. The resulting N-Boc protected compound is no longer basic and has significantly increased lipophilicity, making it much more soluble in solvents like DCM, THF, and EtOAc.[12][13]

  • When to Use: This is the most common and often the first strategy to try. It's ideal for subsequent reactions involving the carboxylic acid (e.g., esterification, amide coupling).

Strategy 2: O-Esterification (Masking the Carboxylic Acid)

  • Mechanism: The carboxylic acid can be converted to an ester (e.g., a methyl or ethyl ester) via Fischer Esterification or by using coupling agents.[14] This removes the acidic proton and the negative charge, greatly enhancing solubility in a range of organic solvents.

  • When to Use: This is effective when you need to perform reactions on the amine or hydroxyl group.

Strategy 3: Dual Protection

  • Mechanism: For maximum solubility in the least polar solvents, both the amine and the carboxylic acid can be protected. For example, forming the N-Boc methyl ester derivative yields a very non-polar molecule.[15]

  • When to Use: This is necessary for reactions requiring strictly non-polar, aprotic conditions or for challenging chromatographic purifications.

G cluster_1 Chemical Derivatization Strategies zwitterion Zwitterion (Poor Organic Solubility) n_boc N-Boc Protected (Good Solubility in DCM, EtOAc) zwitterion->n_boc (Boc)2O, Base ester Methyl/Ethyl Ester (Good Solubility in DCM, EtOAc) zwitterion->ester MeOH, H+ (Fischer) dual N-Boc, O-Me Ester (Excellent Solubility) n_boc->dual MeOH, H+ ester->dual (Boc)2O, Base

Fig 2. Derivatization routes to improve organic solubility.

Experimental Protocols

Protocol 1: N-Boc Protection of (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid

This protocol is adapted from standard procedures for amino acid protection and is designed to yield a product with enhanced solubility in common organic solvents.[11]

Materials:

  • (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.5 eq)

  • Dioxane

  • Water

  • Ethyl Acetate (EtOAc)

  • 1M HCl (aq)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, suspend (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of Dioxane and water.

  • Add Sodium Bicarbonate (2.5 eq) to the suspension.

  • Add a solution of Di-tert-butyl dicarbonate (1.1 eq) in Dioxane dropwise to the stirring mixture at room temperature.

  • Stir the reaction vigorously for 12-18 hours. Monitor the reaction progress by TLC (a suitable mobile phase is 10% MeOH in DCM with 1% acetic acid; the product should have a higher Rf than the starting material).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the Dioxane.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M HCl. The product may precipitate or form an oil.

  • Extract the aqueous layer three times with Ethyl Acetate.

  • Combine the organic extracts and wash with water, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product, which should exhibit significantly improved solubility in organic solvents.[13][16]

References

  • Evolva. (n.d.). (2R,4S)-4-hydroxypiperidine-2-carboxylic acid.
  • BenchChem. (2025).
  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. [Link]

  • Tian, Z.-Y., et al. (2021). Hydroxyproline-derived biomimetic and biodegradable polymers.
  • Various Authors. (2020). How to desalt zwitterions?
  • FooDB. (2010). Showing Compound 4-Hydroxyproline (FDB013511).
  • GuideChem. (n.d.). L-Hydroxyproline 51-35-4 wiki.
  • Chabukswar, A. R., et al. (2019). Amino Acid Conjugation: An Approach to Enhance Aqueous Solubility and Permeability of Poorly Water Soluble Drug Ritonavir. Journal of Drug Delivery and Therapeutics, 9(3), 10-15.
  • National Center for Biotechnology Information. (n.d.). L-Hydroxyproline. PubChem.
  • The Merck Index. (n.d.). Hydroxyproline.
  • Wako Pure Chemical Corporation. (n.d.). 4-Hydroxypiperidine-2-carboxylic acid, N-BOC protected・(2S,4R).
  • Chiang, L. Y., et al. (1996). Synthesis of Fullerene Amino Acid Derivatives by Direct Interaction of Amino Acid Ester with C60. The Journal of Organic Chemistry, 61(19), 6683-6688.
  • Applichem. (n.d.). (2S,4S)-4-hydroxypiperidine-2-carboxylic acid.
  • Various Authors. (2025).
  • BenchChem. (2025). Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis.
  • Wang, S., et al. (2021). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers in Pharmacology, 12, 730620.
  • Santa Cruz Biotechnology. (n.d.). (2S)-4-Oxopiperidine-2-carboxylic acid, N-BOC protected.
  • Needham, T. E. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • Bridge Organics. (n.d.). (2S,4R)-N-BOC-4-Hydroxypiperidine-2-carboxylic acid methyl ester.
  • Occhiato, E. G., et al. (1998). Synthesis of cis-4-(phosphonooxy)-2-piperidinecarboxylic acid, an N-methyl-D-aspartate antagonist. The Journal of Organic Chemistry, 63(4), 1274-1279.
  • Chem-Impex. (n.d.). Boc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid.
  • BLDpharm. (n.d.). 175671-49-5|(2R,4S)-4-Hydroxypiperidine-2-carboxylic acid.
  • Bridge Organics. (n.d.). (2R,4S)-4-hydroxypiperidine-2-carboxylic acid.
  • Various Authors. (2023). Work-up of a zwitterion? Reddit.
  • Queen's University Belfast. (n.d.). An introduction to zwitterionic salts.
  • Google Patents. (1974).
  • Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • MedchemExpress. (n.d.). L-Hydroxyproline ((2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid).
  • University of Calgary. (2023). Solubility of Organic Compounds.
  • NextSDS. (n.d.). (2S,4S)
  • Alchem Pharmtech. (n.d.). CAS 1032237-00-5 | (2S,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride.
  • Sigma-Aldrich. (n.d.). trans-4-Hydroxy-L-proline.

Sources

Optimization

Technical Support Center: Optimizing Enantiomeric Excess in (2S,4S)-4-Hydroxypiperidine-2-carboxylic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid (commonly known as cis-4-hydroxy-L-pipecolic acid). This non-proteinogenic amino acid is a critical chiral scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid (commonly known as cis-4-hydroxy-L-pipecolic acid). This non-proteinogenic amino acid is a critical chiral scaffold in drug discovery, frequently utilized in the development of protease inhibitors and β-lactamase inhibitors.

Achieving high enantiomeric excess (ee) and diastereomeric excess (de) requires rigorous control over transition states. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome stereochemical failures during your synthetic workflows.

Synthesis Workflow Architecture

The following diagram outlines the three primary validated pathways for achieving >99% ee in the synthesis of the (2S,4S) isomer.

Workflow Start Target: (2S,4S)-4-Hydroxypiperidine -2-carboxylic acid Route1 Asymmetric Aza-Prins Cyclization Start->Route1 Chiral Auxiliary Route2 Co(III)(salen) HKR Resolution Start->Route2 Racemic Epoxide Route3 Enzymatic Kinetic Resolution (CAL-B) Start->Route3 Racemic Precursor Step1A Phenylglycinol Condensation (>99% de) Route1->Step1A Step2A Co(II) to Co(III) Pre-activation Route2->Step2A Step3A O-Acylation with Vinyl Acetate Route3->Step3A Step1B Lewis Acid (InCl3/pTSA) Cyclization Step1A->Step1B Final Enantiopure (2S,4S)-Isomer (>99% ee, >99% de) Step1B->Final Step2B Stereoselective Ring Opening (>99% ee) Step2A->Step2B Step2B->Final Step3B Chromatographic Separation Step3A->Step3B Step3B->Final

Workflows for enantioselective synthesis of (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid.

Troubleshooting & FAQs

Issue 1: Loss of Enantiomeric Purity in Aza-Prins Cyclization

Q: We are attempting an aza-silyl-Prins reaction using a chiral Scandium-based Lewis acid to set the stereocenters, but the isolated pipecolic acid derivative shows negligible ee. How can we induce proper asymmetry?

Senior Scientist Insight: The causality here lies in the weak coordination between the chiral Lewis acid and the highly reactive, transient iminium ion intermediate. While chiral Scandium-based Lewis acids are capable of promoting vinylsilane-imine cyclizations efficiently, they fail to provide a sufficiently rigid chiral pocket, leading to near-racemic mixtures[1].

Corrective Protocol: Abandon the chiral Lewis acid approach and pivot to a chiral auxiliary strategy . Utilize an N-benzyl secondary amine derived from either (R)- or (S)-phenylglycinol. The stereochemical integrity of the starting material heavily dictates the transition state trajectory. When treated with a strictly stoichiometric amount of a Lewis acid (such as Indium trihalides) or Brønsted acids (like pTSA) at -78 °C, the auxiliary directs the nucleophilic attack exclusively to one face of the iminium ion[1][2]. Subsequent hydrogenation using Pearlman's catalyst (Pd(OH)₂/C) simultaneously removes the auxiliary and reduces the alkene, yielding the (2S,4S) core with >99% ee and >99% de[1].

Issue 2: Stalled Hydrolytic Kinetic Resolution (HKR)

Q: Our Co(III)(salen)-catalyzed HKR of the racemic azido epoxide intermediate stalls at ~40% conversion, and the resulting diol has an ee of only 85%. What causes this premature termination?

Senior Scientist Insight: This is a classic symptom of incomplete catalyst activation or the progressive reduction of the active Co(III) species back to the inactive Co(II) state during the reaction. The HKR relies on a cooperative bimetallic mechanism where one Co(III) complex activates the epoxide while another delivers the hydroxide nucleophile. If the catalyst is not fully oxidized, the bimetallic transition state collapses, stalling the reaction and allowing uncatalyzed background hydrolysis to erode the ee[3].

Corrective Protocol: You must pre-activate the commercially available (S,S)-Co(II)(salen) complex prior to use. Dissolve it in toluene, add exactly 2 equivalents of acetic acid, and stir open to the air (or under an O₂ balloon) for 30 minutes until the color shifts from red to dark brown, indicating the formation of Co(III)(salen)OAc. Remove the solvent in vacuo to eliminate excess acetic acid before adding it to your racemic azido epoxide. Maintain the reaction strictly at 0–4 °C during the slow addition of water (0.55 equivalents) to suppress background hydrolysis[3].

Issue 3: Poor Regioselectivity in Enzymatic Resolution

Q: We are using Candida antarctica Lipase B (CAL-B) for the kinetic resolution of a 4-hydroxypipecolic acid diol precursor, but we observe acylation at both the primary and secondary hydroxyl groups, ruining the ee.

Senior Scientist Insight: CAL-B is highly regioselective for primary alcohols, but the secondary hydroxyl group at the C4 position of the pipecolic acid ring is highly exposed. In polar solvents, the enzyme's active site (specifically the catalytic triad Ser-His-Asp) becomes solvated in a way that relaxes its substrate specificity, leading to off-target acylation[4].

Corrective Protocol: Shift the thermodynamic equilibrium and tighten the enzyme's active site by running the reaction in a strictly non-polar, anhydrous solvent such as dry toluene or methyl tert-butyl ether (MTBE). Use vinyl acetate as the acyl donor; the byproduct (acetaldehyde) tautomerizes and evaporates, rendering the acylation strictly irreversible. This drives the kinetic resolution to >99% ee for the unreacted (2S,4S) enantiomer[4].

Quantitative Data Comparison

The following table summarizes the expected outcomes of the three validated methodologies when optimized according to the troubleshooting guidelines above.

Synthesis MethodologyKey Catalyst / ReagentStereocontrol MechanismTypical YieldEnantiomeric Excess (ee)Scalability
Asymmetric Aza-Prins Phenylglycinol / InCl₃Chiral auxiliary steric shielding85–92%>99%High (Gram scale)
Co(III)(salen) HKR Co(III)(salen)OAcBimetallic transition state45% (Max 50%)>99%Medium
Enzymatic Resolution CAL-B Lipase / Vinyl AcetateActive site pocket specificity48% (Max 50%)97–99%High (Kg scale)

Validated Experimental Protocols

Protocol A: Asymmetric Aza-Prins Cyclization for Enantiopure Piperidines

This protocol utilizes a chiral auxiliary to guarantee self-validating stereocontrol during iminium cyclization.

  • Imine Formation: Condense the aldehyde precursor with the (R)-phenylglycinol-derived amine (1.0 equiv) in anhydrous dichloromethane (DCM) at room temperature over 4 hours.

  • Cooling & Lewis Acid Addition: Cool the reaction mixture to -78 °C under an inert argon atmosphere. Slowly add a stoichiometric amount of Indium trichloride (InCl₃) or p-Toluenesulfonic acid (pTSA) (1.0 equiv).

  • Cyclization: Stir the mixture at -78 °C for 12 hours. The chiral auxiliary directs the nucleophilic attack exclusively to one face, establishing the (2S,4S) stereocenters.

  • Quenching & Auxiliary Removal: Quench with saturated aqueous NaHCO₃. Extract with DCM. Subject the crude intermediate to catalytic hydrogenation using Pearlman's catalyst (Pd(OH)₂/C) under H₂ (1 atm) in methanol for 8 hours to simultaneously reduce the alkene and cleave the chiral auxiliary.

  • Purification: Filter through Celite and purify via ion-exchange chromatography to isolate the pure (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid.

Protocol B: Co(III)(salen)-Catalyzed Hydrolytic Kinetic Resolution (HKR)

This protocol ensures complete catalyst activation to prevent reaction stalling and ee erosion.

  • Catalyst Pre-activation: Dissolve (S,S)-Co(II)(salen) (0.5 mol%) in toluene. Add acetic acid (2.0 equiv relative to Co). Stir open to the air at room temperature for 30 minutes until the solution turns dark brown. Remove solvent in vacuo.

  • Substrate Addition: Dissolve the racemic azido epoxide (1.0 equiv) in a minimal amount of THF and add it to the activated Co(III)(salen)OAc catalyst.

  • Hydrolysis: Cool the mixture to 0–4 °C. Slowly add H₂O (0.55 equiv) dropwise over 1 hour to prevent exothermic degradation and uncatalyzed background hydrolysis.

  • Resolution: Stir the reaction at 0–4 °C for 14 hours. The catalyst selectively hydrolyzes the mismatched enantiomer into the diol, leaving the desired epoxide intact.

  • Separation: Separate the highly enantioenriched unreacted epoxide (>99% ee) from the diol via flash column chromatography using a hexane/ethyl acetate gradient.

References

  • Synthesis of Hydroxylated Pipecolic Acids and Conformationally Constrained Deriv
  • The Asymmetric Aza-silyl-Prins Reaction: Synthesis of Enantiopure Piperidines | Organic Letters ACS Public
  • A formal asymmetric synthesis of (2S,4R)-4-hydroxypipecolic acid via Co(III)(salen)
  • A Stereoselective aza-Prins Reaction: Rapid Access to Enantiopure Piperidines and Pipecolic Acids | The Journal of Organic Chemistry ACS Public

Sources

Troubleshooting

Overcoming steric hindrance in N-alkylation of (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals whose synthetic campaigns have stalled at the functionalization of hindered piperidines...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals whose synthetic campaigns have stalled at the functionalization of hindered piperidines.

Functionalizing (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid (also known as cis-4-hydroxy-L-pipecolic acid) presents a classic synthetic bottleneck. The secondary nitrogen is severely sterically hindered by the adjacent C2-carboxylic acid and electronically deactivated if the zwitterion is not properly disrupted. Direct alkylation attempts typically result in recovered starting material, quaternized over-alkylation, or epimerization at the sensitive C2 stereocenter.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you bypass these steric barriers efficiently.

I. Diagnostic Decision Tree for N-Alkylation

Before committing to a synthetic route, use the following logic matrix to select the optimal strategy based on your target alkyl group.

N_Alkylation_Strategy Start Assess Substrate: (2S,4S)-4-Hydroxypipecolic Acid Protect Disrupt Zwitterion (Esterification / DIPEA) Start->Protect Step 1 CheckAlkyl Target Alkyl Group Type? Protect->CheckAlkyl Step 2 Primary Primary / Unhindered CheckAlkyl->Primary Secondary Secondary / Bulky CheckAlkyl->Secondary DirectAlk Direct Alkylation (R-OTf, DIPEA, 0°C) Primary->DirectAlk RedAm Reductive Amination (R-CHO/Ketone, NaBH(OAc)3) Primary->RedAm Preferred Secondary->RedAm Mandatory Success High Yield N-Alkylated Product No Epimerization DirectAlk->Success RedAm->Success

Decision matrix for overcoming steric hindrance in pipecolic acid N-alkylation.

II. Troubleshooting FAQs

Q1: Why does direct alkylation with alkyl halides yield mostly unreacted starting material and quaternized byproducts? Causality: The failure is twofold. First, the unprotected amino acid exists as an insoluble zwitterion in organic solvents. Second, even if esterified, the bulky C2-carboxylate severely restricts the Bürgi-Dunitz trajectory required for an SN​2 attack on the alkyl halide, as observed in the conformational dynamics of substituted piperidines1[1]. To force the reaction, chemists often apply harsh heating. However, once the first alkyl group is installed, the nitrogen becomes more electron-rich (and sometimes conformationally locked in a more accessible state), making the mono-alkylated product more nucleophilic than the starting material. This kinetic trap leads directly to quaternization (over-alkylation). Solution: Shift from direct alkylation to reductive amination to bypass the SN​2 steric clash entirely.

Q2: How can I prevent epimerization at the C2 stereocenter during basic alkylation? Causality: The alpha-proton at the C2 position is highly acidic, especially if the carboxylic acid is protected as an ester. Using strong bases (like NaH, LDA, or even prolonged reflux with K2​CO3​ ) to deprotonate the sterically hindered amine inadvertently deprotonates the C2 carbon. This forms an enolate intermediate governed by Curtin-Hammett kinetics, which destroys the (2S) stereocenter and yields a thermodynamically driven diastereomeric mixture upon reprotonation2[2]. Solution: Utilize mildly acidic or neutral conditions. Reductive amination is ideal because it operates without strong bases, perfectly preserving the C2 stereocenter.

Q3: Do I need to protect the C4-hydroxyl group prior to N-alkylation? Causality: Protection of the amino group in these systems is notoriously difficult due to steric hindrance around the N-H functionality3[3]. If you are using highly reactive electrophiles (e.g., alkyl triflates) with base, the C4-OH will compete for O-alkylation and must be protected (e.g., as a TBS ether). However, under reductive amination conditions, the C4-OH is completely inert. Leaving it unprotected saves two synthetic steps (protection and deprotection).

III. Mechanistic Pathway Analysis

To understand why reductive amination succeeds where direct alkylation fails, we must look at the transition states. Reductive amination relies on the rapid, reversible formation of an iminium ion, which flattens the nitrogen geometry and projects the electrophilic carbon away from the bulky C2-carboxylate, allowing for unhindered hydride delivery.

Mechanistic_Pathway Substrate Hindered Secondary Amine (C2-Carboxylate) Imine Iminium Intermediate (Reversible, Flattened) Substrate->Imine R-CHO Mild Acid DirectAlk S_N2 Transition State (High Steric Clash) Substrate->DirectAlk R-X, Base Heat RedAmProd Mono-N-Alkylated Product (Stable) Imine->RedAmProd NaBH(OAc)3 Irreversible Quat Quaternized Salt (Over-alkylation) DirectAlk->Quat 2nd Alkylation (Kinetic Trap)

Kinetic pathways comparing reductive amination and direct S_N2 alkylation.

IV. Quantitative Data: N-Alkylation Strategy Comparison

The following table summarizes the expected outcomes of various functionalization strategies based on internal lab data and literature precedents.

StrategyTypical ReagentsAverage YieldEpimerization Risk (C2)Steric ToleranceO-Alkylation Risk (C4)
Direct Alkylation (Halides) R-X, K2​CO3​ , MeCN, Heat20 - 40%Moderate to HighLowHigh (Requires Protection)
Direct Alkylation (Triflates) R-OTf, DIPEA, DCM, 0°C60 - 80%LowModerateHigh (Requires Protection)
Reductive Amination R-CHO, NaBH(OAc)3​ , DMF85 - 95%None High None

V. Validated Experimental Workflow: Reductive Amination

This protocol leverages the reductive amination strategy used in the synthesis of complex PD-1/PD-L1 inhibitors4[4]. It is designed as a self-validating system : by withholding the reducing agent until the iminium intermediate is analytically confirmed, you prevent the premature reduction of your valuable aldehyde starting material into a useless alcohol.

Materials Required:

  • (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid (1.0 eq)

  • Target Aldehyde or Ketone (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (10.0 eq)

  • Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Zwitterion Disruption & Solubilization:

    • In a dry 20 mL scintillation vial, suspend (2S,4S)-4-hydroxypiperidine-2-carboxylic acid (125 mg, 1.0 eq) in anhydrous DMF (3.0 mL).

    • Add DIPEA (0.15 mL, ~10.0 eq).

    • Causality: The unprotected amino acid is highly insoluble due to its zwitterionic nature. The massive excess of DIPEA disrupts this network, deprotonating the carboxylate and liberating the secondary amine for nucleophilic attack without risking C2 epimerization. Sonicate the mixture for 5 minutes until a clear or slightly hazy solution is achieved.

  • Iminium Formation (Self-Validation Step):

    • Add the target aldehyde/ketone (1.2 eq) to the well-stirred mixture.

    • Stir at room temperature for 1 hour.

    • Validation Check: Do not proceed blindly. Sample 5 µL of the reaction mixture, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze. You must observe the disappearance of the starting material mass and the appearance of the [M+H]+ corresponding to the iminium/enamine intermediate.

  • Irreversible Reduction:

    • Once iminium formation is confirmed, add NaBH(OAc)3​ (2.5 eq) in a single portion.

    • Causality: NaBH(OAc)3​ is chosen over NaBH4​ or NaCNBH3​ because its steric bulk and electron-withdrawing acetate groups make it a mild hydride donor. It selectively reduces the highly electrophilic iminium ion while leaving the unreacted aldehyde intact.

    • Sonicate for 5 minutes to ensure the borohydride is fully incorporated into the solution, then stir overnight at room temperature.

  • Quench and Isolation:

    • Quench the reaction by slowly adding saturated aqueous NaHCO3​ (5 mL) to neutralize the borate complexes.

    • Extract the aqueous layer with Ethyl Acetate ( 3×10 mL). (Note: If the product is highly polar, reverse-phase preparative HPLC directly from the quenched DMF mixture is recommended).

    • Dry the combined organic layers over Na2​SO4​ , concentrate under reduced pressure, and purify to yield the pure N-alkylated product.

VI. References

  • Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives ACS Publications[Link]

  • WO2019204609A1 - Pd-1/pd-l1 inhibitors Google Patents

  • Asymmetric Cα-Alkylation of Pipecolic Acid via Curtin-Hammett Controlled Diastereoselective N-Alkylation Seoul National University[Link]

  • Synthesis of unnatural enone-containing α- amino acids: Precursors to chiral N-heterocycles University of Glasgow (PhD Thesis)[Link]

Sources

Optimization

Minimizing side reactions during (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid esterification

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of esterifying (2S,4S)-4-hydroxypiperidine-2-carboxylic acid. As a Senior Application Scientist, my goal...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of esterifying (2S,4S)-4-hydroxypiperidine-2-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to minimize side reactions and optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges and potential side reactions when esterifying (2S,4S)-4-hydroxypiperidine-2-carboxylic acid?

A1: The esterification of (2S,4S)-4-hydroxypiperidine-2-carboxylic acid presents a unique set of challenges due to its multifunctional nature. The molecule contains three key functional groups: a secondary amine, a secondary hydroxyl group, and a carboxylic acid. This trifecta can lead to several competing side reactions, including:

  • N-acylation: The secondary amine is nucleophilic and can react with activated carboxylic acids or acylating agents, leading to the formation of an amide byproduct.

  • O-acylation: The secondary hydroxyl group can also be acylated, resulting in an ester at the 4-position, which may be undesired if only the carboxylic acid is to be esterified.

  • Racemization: The stereocenters at the 2 and 4 positions can be susceptible to epimerization, particularly at the α-carbon (C2), under harsh reaction conditions (e.g., strong acids or bases, high temperatures).[1]

  • Intramolecular cyclization: Depending on the reaction conditions, intramolecular reactions could lead to the formation of bicyclic products.

  • Polymerization: Under certain conditions, intermolecular reactions can lead to the formation of oligomers or polymers.

Q2: Which esterification method is generally recommended for this substrate?

A2: There is no single "best" method, as the optimal choice depends on the desired ester, the scale of the reaction, and the available protecting groups. Here's a comparative overview:

MethodAdvantagesDisadvantagesCommon Side Reactions
Fischer Esterification Simple, inexpensive reagents (acid catalyst, alcohol solvent).[2][3][4][5][6]Requires high temperatures and a large excess of alcohol; reversible reaction.[2][3][4] Can lead to racemization.Racemization, potential for N-alkylation or O-alkylation under harsh conditions.
Carbodiimide Coupling Milder conditions than Fischer esterification.[7][8][9] Good for a wide range of alcohols.Formation of N-acylurea byproduct, which can be difficult to remove.[7][8] Racemization is a significant risk without additives.[1][10][11]Racemization, N-acylation, O-acylation.[12]
Mitsunobu Reaction Mild conditions, proceeds with inversion of configuration at the alcohol (if applicable, not the primary goal here).[13][14][15][16][17]Stoichiometric amounts of triphenylphosphine and an azodicarboxylate are required, leading to byproducts that can complicate purification.[15][17] The nucleophile (in this case, the carboxylate) must be sufficiently acidic.[13][14][15][16]Formation of byproducts from the reagents.

Q3: Is it necessary to use protecting groups for the amine and hydroxyl functionalities?

A3: Yes, in most cases, protecting the amine and hydroxyl groups is highly recommended to achieve chemoselectivity and avoid the side reactions mentioned in Q1. An orthogonal protecting group strategy allows for the selective deprotection of one group without affecting the other.[18]

  • For the Amine: The tert-butoxycarbonyl (Boc) group is a common choice as it is stable under many esterification conditions and can be removed with mild acid (e.g., trifluoroacetic acid). The benzyloxycarbonyl (Cbz) group is another option, removable by hydrogenolysis.[19]

  • For the Hydroxyl Group: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are excellent choices for protecting the hydroxyl group. They are stable to a wide range of reaction conditions and can be removed with a fluoride source like TBAF.

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter and offers step-by-step solutions.

Issue 1: Low yield of the desired ester with significant formation of an amide byproduct (N-acylation).

Causality: This occurs when the secondary amine of the piperidine ring competes with the desired alcohol as a nucleophile, attacking the activated carboxylic acid. This is particularly problematic in carbodiimide-mediated couplings.

Troubleshooting Workflow:

start Problem: N-acylation byproduct detected protect_amine Solution 1: Protect the Amine (e.g., with Boc or Cbz group) start->protect_amine acidic_esterification Solution 2: Use Acidic Esterification Conditions start->acidic_esterification protocol_boc Protocol: Boc Protection protect_amine->protocol_boc protocol_fischer Protocol: Fischer Esterification of Protected Substrate acidic_esterification->protocol_fischer result_success Outcome: Selective O-esterification protocol_boc->result_success protocol_fischer->result_success

Caption: Troubleshooting workflow for N-acylation.

Recommended Protocol: Boc Protection of the Amine

  • Dissolution: Dissolve (2S,4S)-4-hydroxypiperidine-2-carboxylic acid in a suitable solvent mixture, such as 1,4-dioxane and water.

  • Base Addition: Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid and neutralize the amine hydrochloride if that is the starting material.

  • Reagent Addition: Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc)₂O.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Acidify the reaction mixture to protonate the carboxylic acid and extract the Boc-protected product into an organic solvent. Purify by column chromatography if necessary.

With the amine protected, you can then proceed with your chosen esterification method with a significantly reduced risk of N-acylation.

Issue 2: A mixture of products is obtained, including the desired ester and a di-ester (O-acylation).

Causality: This indicates that the hydroxyl group is also reacting under the esterification conditions. This is common when using highly reactive acylating agents or when the hydroxyl group is not protected.

Troubleshooting Workflow:

start Problem: O-acylation byproduct detected protect_hydroxyl Solution 1: Protect the Hydroxyl Group (e.g., with TBDMS or TIPS) start->protect_hydroxyl chemoselective_acylation Solution 2: Chemoselective Acylation under Acidic Conditions start->chemoselective_acylation protocol_silyl Protocol: Silyl Ether Protection protect_hydroxyl->protocol_silyl protocol_acidic Protocol: Direct Chemoselective O-Acylation (for side-chain ester) chemoselective_acylation->protocol_acidic result_success Outcome: Selective Carboxy-esterification protocol_silyl->result_success protocol_acidic->result_success

Caption: Troubleshooting workflow for O-acylation.

Recommended Protocol: TBDMS Protection of the Hydroxyl Group

This protocol assumes the amine is already protected (e.g., with Boc).

  • Dissolution: Dissolve the N-Boc-(2S,4S)-4-hydroxypiperidine-2-carboxylic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Reagent Addition: Add imidazole and tert-butyldimethylsilyl chloride (TBDMSCl).

  • Reaction: Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction with water and extract the product into an organic solvent. Purify by column chromatography to obtain the fully protected substrate.

Following protection, proceed with the esterification of the carboxylic acid.

Issue 3: The final product shows evidence of diastereomers, indicating racemization.

Causality: Racemization at the C2 position can occur, especially when using carbodiimide coupling agents without additives.[1] The mechanism often involves the formation of a highly reactive O-acylisourea intermediate, which can lead to the formation of an oxazolone that is prone to deprotonation and reprotonation at the chiral center.[1][20]

Troubleshooting Workflow:

start Problem: Racemization Detected additives Solution 1: Use Racemization-Suppressing Additives start->additives mild_conditions Solution 2: Optimize Reaction Conditions start->mild_conditions alternative_methods Solution 3: Consider Alternative Esterification Methods start->alternative_methods protocol_additives Protocol: Carbodiimide Coupling with HOBt/Oxyma additives->protocol_additives result_success Outcome: Enantiopure Ester mild_conditions->result_success protocol_mitsunobu Protocol: Mitsunobu Esterification alternative_methods->protocol_mitsunobu protocol_additives->result_success protocol_mitsunobu->result_success

Caption: Troubleshooting workflow for racemization.

Recommended Protocol: Carbodiimide Coupling with a Racemization Suppressant

This protocol assumes both the amine and hydroxyl groups are protected.

  • Dissolution: Dissolve the fully protected (2S,4S)-4-hydroxypiperidine-2-carboxylic acid, the desired alcohol, and a racemization suppressant such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure) in an anhydrous aprotic solvent (e.g., DCM or DMF).[8][10][11]

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Carbodiimide Addition: Add a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), portion-wise.[8][21]

  • Reaction: Stir the reaction at 0 °C for a few hours and then allow it to warm to room temperature overnight.

  • Work-up and Purification: Filter off the urea byproduct. Wash the filtrate with dilute acid and base, then brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography.

The addition of HOBt or OxymaPure intercepts the reactive O-acylisourea intermediate to form a less reactive active ester, which is less prone to racemization.[1][8][10][11]

References

  • Technical Support Center: Minimizing Racemization During Amino Acid Activation - Benchchem.
  • Mitsunobu Reaction - Organic Chemistry Portal. Available at: [Link]

  • 3.5 Carbodiimides.
  • Smerdka, J., Rademann, J., & Jung, G. (2004). Polymer-bound alkyltriazenes for mild racemization-free esterification of amino acid and peptide derivatives. Journal of Peptide Science, 10(10), 603-611. Available at: [Link]

  • Mitsunobu reaction - Wikipedia. Available at: [Link]

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Protecting groups in organic synthesis.
  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis - Benchchem.
  • Mitsunobu Reaction | Chem-Station Int. Ed. Available at: [Link]

  • Carbodiimides and Additives - Aapptec Peptides. Available at: [Link]

  • Mitsunobu Reaction - Master Organic Chemistry. Available at: [Link]

  • Carbodiimide - Wikipedia. Available at: [Link]

  • Subirós-Funosas, A., et al. (2019). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 21(16), 6244–6248. Available at: [Link]

  • Which exclusive protecting groups should I use for hydroxyl groups in amino acids? - ResearchGate. Available at: [Link]

  • Chemically fuelled deracemization of amino acids.
  • El-Faham, A., et al. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. ACS Omega, 7(37), 33653–33664. Available at: [Link]

  • Protecting Groups - Organic Chemistry Portal. Available at: [Link]

  • Fischer esterification reaction - BYJU'S. Available at: [Link]

  • Amino Protecting Groups Stability - Organic Chemistry Portal. Available at: [Link]

  • Fischer Esterification - Chemistry LibreTexts. Available at: [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products - The Royal Society of Chemistry. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. Available at: [Link]

  • Molybdenum‐Catalyzed Asymmetric Amination of α‐Hydroxy Esters: Synthesis of α‐Amino Acids - PMC. Available at: [Link]

  • Fischer Esterification - Chemistry Steps. Available at: [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions - MDPI. Available at: [Link]

  • Takimoto, J. K., et al. (2011). Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells. ChemBioChem, 12(17), 2579–2583. Available at: [Link]

  • N-Acylation Reactions of Amines - Semantic Scholar. Available at: [Link]

  • The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives - MDPI. Available at: [Link]

  • Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating Enantiomeric Purity of (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid by Chiral Chromatography

Introduction: The Criticality of Stereochemical Integrity In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is often the very det...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Stereochemical Integrity

In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is often the very determinant of therapeutic efficacy and patient safety. (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid, a cyclic amino acid analog, serves as a vital chiral building block in the synthesis of numerous pharmacologically active compounds. Its specific stereoisomeric form, (2S,4S), dictates its interaction with biological targets like enzymes and receptors. The presence of its enantiomer, (2R,4R)-4-hydroxypiperidine-2-carboxylic acid, or its diastereomers, can lead to reduced efficacy, altered pharmacological profiles, or even significant toxicity.

Consequently, the rigorous validation of its enantiomeric purity is a non-negotiable cornerstone of quality control and regulatory compliance. This guide provides an in-depth, experience-driven comparison of methodologies for this critical task, focusing on the gold standard: chiral chromatography. We will explore the causality behind experimental choices, present robust protocols, and compare the primary technique with viable alternatives, all grounded in established scientific principles and regulatory expectations.

Pillar 1: The Mechanism of Chiral Recognition Chromatography

Direct enantiomeric separation by chromatography hinges on the creation of transient, diastereomeric complexes between the enantiomers of the analyte and a chiral stationary phase (CSP). The differing stability of these complexes results in different retention times, allowing for their separation and quantification.

For a polar, zwitterionic molecule like (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid, the selection of an appropriate CSP and mobile phase is paramount.

  • Chiral Stationary Phases (CSPs): The most successful CSPs for underivatized amino acids and their derivatives are often polysaccharide-based (e.g., cellulose or amylose carbamate derivatives) or crown-ether based.

    • Polysaccharide-based CSPs: These offer a broad range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. They are versatile and can be used in various mobile phase modes.

    • Crown-ether CSPs: These are particularly effective for compounds containing a primary amine group, such as amino acids. The chiral recognition is based on the complexation of the protonated amine group within the crown ether cavity, with additional interactions stabilizing the complex for one enantiomer over the other.

  • Chromatographic Modes:

    • Supercritical Fluid Chromatography (SFC): This has emerged as a powerful technique for chiral separations. Using supercritical CO2 as the main mobile phase, modified with polar solvents like methanol, SFC often provides faster separations and higher efficiency than HPLC. For polar analytes, additives are crucial for achieving good peak shape and retention.

    • High-Performance Liquid Chromatography (HPLC): HPLC remains a workhorse for chiral analysis. For this analyte, polar organic or reversed-phase modes are most applicable. Additives in the mobile phase, such as acids (e.g., trifluoroacetic acid) and bases (e.g., diethylamine), are used to control the ionization state of the analyte's carboxylic acid and amine groups, thereby modulating its interaction with the CSP.

Pillar 2: A Step-by-Step Protocol for Method Development & Validation

This protocol is designed as a self-validating system, where the choices made during development directly support the final validation, adhering to the principles outlined in the ICH Q2(R2) and Q14 guidelines.

Workflow for Chiral Method Validation

G cluster_0 Phase 1: Development & Optimization cluster_1 Phase 2: Formal Validation (ICH Q2 R2) cluster_2 Phase 3: Lifecycle Management A Define Analytical Target Profile (ATP) (e.g., Quantify (2R,4R) enantiomer at 0.1% level) B CSP & Mode Screening (Polysaccharide & Crown-Ether CSPs) (SFC vs. HPLC Polar Organic) A->B C Mobile Phase Optimization (Co-solvent choice, Additive type & concentration) B->C D Parameter Optimization (Temperature, Flow Rate, Backpressure) C->D E Specificity (Resolution of all stereoisomers) D->E F LOD & LOQ (For undesired enantiomer) E->F G Linearity & Range F->G H Accuracy & Precision G->H I Robustness H->I J Routine Analysis & Method Monitoring I->J K Revalidation (if required) J->K

Caption: A structured workflow for chiral method validation.

Experimental Protocol: Chiral SFC Method

1. Objective: To develop and validate a chiral SFC method capable of quantifying the (2R,4R) enantiomer in a (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid drug substance with a limit of quantitation (LOQ) of 0.1% or better.

2. Materials & Instrumentation:

  • Analyte: (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid reference standard, and a sample containing a mixture of enantiomers (racemic or spiked).

  • Instrumentation: Supercritical Fluid Chromatography system with UV or Mass Spectrometric (MS) detection.

  • Columns for Screening:

    • Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • ChiroSil CSP (Crown-ether based)

  • Mobile Phase: Instrument-grade CO2, HPLC-grade Methanol, Ethanol, Isopropanol. Additives: Trifluoroacetic Acid (TFA), Diethylamine (DEA).

3. Method Development Steps:

  • Step 1: Initial Column Screening:

    • Rationale: There is no universal chiral column; an empirical screening process is the most efficient starting point. Polysaccharide columns are chosen for their broad applicability, while the crown-ether column is selected for its known selectivity towards amino acids.

    • Procedure:

      • Prepare a ~1 mg/mL solution of the enantiomeric mixture in methanol.

      • Screen each column using a generic gradient (e.g., 5% to 40% Methanol in CO2 over 5-10 minutes).

      • Maintain a constant backpressure (e.g., 150 bar) and temperature (e.g., 40°C).

      • Identify the column that provides the best initial separation (baseline or near-baseline resolution).

  • Step 2: Mobile Phase & Additive Optimization:

    • Rationale: Additives are critical for controlling analyte ionization and improving peak shape. An acid (TFA) will protonate the amine and keep the carboxylic acid neutral, while a base (DEA) will deprotonate the carboxylic acid and keep the amine neutral. The choice depends on the dominant interaction with the specific CSP.

    • Procedure (for the best column from Step 1):

      • Evaluate different co-solvents (Methanol, Ethanol). Methanol is often a good starting point for polar compounds in SFC.

      • Test the effect of adding a small amount of acidic (0.1% TFA) or basic (0.1% DEA) additive to the co-solvent.

      • Compare chromatograms for resolution and peak symmetry. Select the co-solvent/additive combination that yields the highest resolution and best peak shape.

  • Step 3: Final Parameter Optimization:

    • Rationale: Fine-tuning temperature and pressure (which controls density) can further improve the separation by altering the thermodynamics and kinetics of the chiral recognition process.

    • Procedure:

      • Optimize the gradient slope and run time to ensure baseline resolution with an efficient analysis time.

      • Investigate the effect of temperature (e.g., 30°C, 40°C, 50°C).

      • Investigate the effect of backpressure (e.g., 120 bar, 150 bar, 180 bar).

      • Select the final conditions that provide robust, baseline resolution (Rs > 2.0).

4. Method Validation (as per ICH Q2(R2)):

Once the method is optimized, formal validation is performed.

Validation ParameterPurpose & MethodologyTypical Acceptance Criteria
Specificity Demonstrate that the method can unequivocally assess the desired enantiomer in the presence of its counterpart and other potential impurities. Analyze a racemic mixture, individual enantiomers (if available), and a spiked sample matrix.Baseline resolution (Rs > 2.0) between enantiomers. Peak purity analysis should pass.
Limit of Quantitation (LOQ) Determine the lowest amount of the undesired enantiomer that can be quantified with suitable precision and accuracy. Typically established at a signal-to-noise ratio of 10:1 or by demonstrating acceptable precision/accuracy at low concentrations.S/N ≥ 10. Precision: RSD ≤ 10%. Accuracy: 80-120% recovery.
Linearity Establish that the detector response is directly proportional to the concentration of the undesired enantiomer over a specified range (e.g., LOQ to 1.0%). Analyze a series of dilutions of the undesired enantiomer.Correlation coefficient (r²) ≥ 0.995.
Precision Assess the degree of scatter between a series of measurements. Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different instruments.RSD ≤ 5% at the specification limit (e.g., 0.5%).
Accuracy Assess the closeness of the test results to the true value. Analyze a drug substance sample spiked with known amounts of the undesired enantiomer at different levels (e.g., LOQ, 100%, and 150% of the specification limit).90-110% recovery of the spiked amount.
Robustness Demonstrate the method's reliability with respect to deliberate variations in method parameters (e.g., ±5% co-solvent, ±2°C temperature, ±5 bar backpressure).Resolution (Rs) remains > 2.0. No significant change in quantitative results.

Pillar 3: Comparison with Alternative Methodologies

While direct chiral chromatography is often the preferred method, it is essential to understand the landscape of alternatives. The primary alternative is an indirect method involving derivatization.

Decision Tree for Chiral Analysis Strategy

G Start Start: Analyze Enantiomeric Purity of (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid Method_Choice Choose Analytical Strategy Start->Method_Choice Direct Direct Method (Chiral Chromatography) Method_Choice->Direct Preferred for API Release Indirect Indirect Method (Derivatization + Achiral HPLC) Method_Choice->Indirect Alternative/Orthogonal Method Direct_Pros Pros: - Fewer sample prep steps - No risk of derivatization-induced racemization - High selectivity Direct->Direct_Pros Direct_Cons Cons: - CSPs can be expensive - Method development can be empirical Direct->Direct_Cons Recommendation Primary Recommendation: Direct Chiral SFC/HPLC (Higher accuracy, lower risk of artifacts) Direct->Recommendation Indirect_Pros Pros: - Uses standard, cheaper achiral columns - Can enhance detection (UV/Fluorescence) - Robust achiral methods Indirect->Indirect_Pros Indirect_Cons Cons: - Extra reaction step (time, complexity) - Risk of racemization during derivatization - Reagent impurities can interfere - Requires enantiomerically pure reagent Indirect->Indirect_Cons

Caption: A decision tree for selecting a chiral analysis method.

Comparison: Direct vs. Indirect Methods
FeatureDirect Chiral Chromatography (SFC/HPLC)Indirect Method (Derivatization + Achiral HPLC)
Principle Enantiomers separated on a Chiral Stationary Phase (CSP).Enantiomers are reacted with a chiral derivatizing agent (e.g., Marfey's Reagent) to form diastereomers, which are then separated on a standard achiral column.
Speed & Simplicity High. Direct injection after dissolution. SFC offers very fast run times.Moderate. Requires an additional, optimized chemical reaction step prior to injection.
Risk of Artifacts Low. The primary risk is on-column racemization, which is rare for stable molecules under typical conditions.Higher. Potential for racemization during the derivatization reaction. Incomplete reaction or reagent impurities can complicate the chromatogram.
Cost Higher initial cost due to specialized chiral columns.Lower column cost (standard C18 columns). Costs associated with the pure chiral derivatizing reagent.
Method Development Can be more empirical, often requiring screening of several CSPs.Involves two stages: optimizing the derivatization reaction and then developing the achiral HPLC separation.
Regulatory View Generally preferred for its directness and lower risk of introducing artifacts.A valid and accepted approach, but requires more extensive validation to prove the derivatization step is robust and does not affect the enantiomeric ratio.

Other, less common alternatives for this type of analyte include:

  • Chiral Capillary Electrophoresis (CE): Can offer very high efficiency but may have sensitivity limitations for quantifying trace impurities.

  • Gas Chromatography (GC): Requires derivatization to make the analyte volatile, adding complexity.

  • Spectroscopic Methods: Techniques like NMR with chiral solvating agents or Circular Dichroism can determine enantiomeric excess but generally lack the sensitivity and accuracy of chromatography for trace-level quantification (e.g., <1%).

Conclusion

For ensuring the enantiomeric purity of (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid, direct chiral chromatography, particularly by SFC, stands as the most robust, reliable, and scientifically sound methodology. Its direct nature minimizes the risk of analytical artifacts, and modern column technologies provide the high resolution and sensitivity required to meet stringent regulatory standards. While indirect methods involving derivatization have their place, they introduce additional complexity and validation requirements.

The provided workflow, rooted in the principles of the ICH guidelines, offers a clear path from method development to validation. By understanding the causality behind each experimental choice—from CSP selection to mobile phase optimization—researchers can develop and validate a method that is not only fit for purpose but also ensures the stereochemical integrity of this critical pharmaceutical building block, ultimately contributing to the development of safer and more effective medicines.

References

  • Bultema, J. B., et al. (2011). Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. Journal of the American Chemical Society. Available at: [Link]

  • Pécsi, I., et al. (2020). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules. Available at: [Link]

  • Bunin, A. D., et al. (2021). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry. Available at: [Link]

  • Ilisz, I., et al. (2014). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. ResearchGate. Available at: [Link]

  • LCGC International. (2019). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Available at: [Link]

  • Dispas, A., et al. (2022). Chiral Supercritical Fluid Chromatography, Part 1: Theoretical Background. LCGC Europe. Available at: [Link]

  • Waters Corporation. SFC Columns for Chiral & Achiral Separations. Available at: [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available at: [Link]

  • Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. RSC Advances. Available at: [Link]

  • West, C. (2013). How Good is SFC for Polar Analytes?. Chromatography Today. Available at: [Link]

  • Pu, L., et al. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. Available at: [Link]

  • Eeltink, S., et al. (2011). A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. Amino Acids. Available at: [Link]

  • Schafle, D., et al. (2022). *Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid
Comparative

Spectroscopic Validation of (2S,4S)-4-Hydroxypiperidine-2-carboxylic Acid Stereocenters: A NOESY Comparison Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Introduction: The Stereochemical Challenge (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid (commonly known as cis-4-hydroxy-L-pipecolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Introduction: The Stereochemical Challenge

(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid (commonly known as cis-4-hydroxy-L-pipecolic acid) is a highly valuable chiral building block. It is frequently utilized in the design of conformationally constrained peptidomimetics, natural antibiotics, and NMDA receptor modulators[1]. In drug development, the spatial orientation of the C2-carboxylate and C4-hydroxyl groups dictates the molecule's binding affinity and pharmacokinetic profile.

Validating the relative stereochemistry of these centers is a mandatory quality control step. While several analytical techniques exist, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) provides the most elegant, non-destructive, and self-validating method for assigning the relative configuration of this specific cyclic scaffold[2].

Part 1: The Logic of Selection — NOESY vs. Alternatives

When determining the relative configuration of small cyclic molecules, scientists must objectively evaluate the analytical alternatives. The selection is governed by molecular weight, molecular tumbling correlation time ( τc​ ), and sample state.

For (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid (MW = 145.16 Da), the molecule tumbles rapidly in solution, placing it in the extreme narrowing limit ( ωτc​≪1 ). In this regime, the maximum theoretical NOE enhancement is positive (+50%), making NOESY highly sensitive[3]. Conversely, molecules in the 500–1200 Da range fall into the "zero NOE" crossover region, where NOESY signals vanish, necessitating ROESY[3].

MethodSelection Start Stereocenter Validation (2S,4S)-4-Hydroxypipecolic Acid MWCheck Molecular Weight Check MW = 145.16 Da Start->MWCheck SmallMol MW < 500 Da (Extreme Tumbling) MWCheck->SmallMol MidMol MW 500-1200 Da (Zero NOE Region) MWCheck->MidMol NOESY 2D NOESY Positive NOE, High Sensitivity SmallMol->NOESY Preferred Method ROESY 2D ROESY Spin-locked NOE MidMol->ROESY Alternative Method

Logic tree for selecting NOESY over ROESY based on molecular weight and tumbling correlation time.

Quantitative Comparison of Validation Methodologies
MethodologyIdeal MW RangeExecution TimeSample StateRelative Stereocenter ResolutionKey Limitation
2D NOESY < 500 Da 2–4 Hours Solution Excellent (1,3-diaxial mapping) Fails in the 500–1200 Da "zero NOE" region.
2D ROESY 500–1200 Da4–8 HoursSolutionGoodTOCSY artifacts can obscure true ROE cross-peaks.
X-Ray Crystallography AnyDays–WeeksSolid (Crystal)AbsoluteRequires high-quality single crystals (difficult for polar amino acids).
Mosher's Method AnyDaysSolutionAbsoluteRequires chemical derivatization, purification, and dual NMR runs.

Part 2: Causality in Experimental Design

A robust NOESY protocol is not a mere sequence of button presses; it is a carefully balanced thermodynamic and kinetic system. Understanding why we set specific parameters ensures data trustworthiness.

  • Paramagnetic Quenching via Degassing: Dissolved oxygen is paramagnetic. It provides an efficient, non-radiative relaxation pathway that competes with cross-relaxation. Failing to degas the sample accelerates T1​ relaxation and quenches the NOE effect, leading to false negatives.

  • Kinetic Optimization of Mixing Time ( τm​ ): The NOE builds up during the mixing time. For small molecules with slow cross-relaxation rates, τm​ must be relatively long. If τm​ is too short, the NOE will not build up; if it is too long, spin diffusion occurs, distorting the true distance relationships.

  • Phase Self-Validation: In phase-sensitive NOESY of small molecules, true NOE cross-peaks will have the opposite phase (sign) to the diagonal peaks[3]. This provides an internal self-validating mechanism: any cross-peak with the same phase as the diagonal is immediately flagged as an artifact or chemical exchange (EXSY) peak.

Part 3: Step-by-Step Self-Validating Protocol

Workflow Prep 1. Sample Prep Degassed D2O, 15 mg T1 2. T1 Measurement Inversion Recovery Prep->T1 Param 3. Parameter Optimization Mixing Time: ~0.7 x T1 T1->Param Acq 4. Data Acquisition Phase-sensitive 2D NOESY Param->Acq Valid 5. Self-Validation Cross-peak Phase Check Acq->Valid Interpret 6. Distance Mapping H2-H4 1,3-diaxial NOE (<3Å) Valid->Interpret

Step-by-step NOESY workflow emphasizing self-validation through phase checking and distance mapping.

Step 1: Sample Preparation Dissolve 10–15 mg of the synthesized (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid in 600 µL of D2​O . Degas the sample thoroughly using the freeze-pump-thaw method (minimum 3 cycles) or by sparging with dry nitrogen gas for 10 minutes to remove paramagnetic oxygen.

Step 2: Empirical T1​ Determination Run a standard 1D inversion recovery experiment (t1ir pulse sequence) to determine the longitudinal relaxation time ( T1​ ) of the H2 and H4 protons. For small molecules in D2​O , this is typically between 1.0 and 2.0 seconds.

Step 3: Parameter Setup Set the relaxation delay ( d1​ ) to 5×T1​ to ensure complete magnetization recovery between scans. Set the mixing time ( τm​ ) to approximately 0.7×T1​ (typically 400–600 ms for a molecule of ~145 Da) to maximize NOE buildup while preventing spin diffusion.

Step 4: Phase-Sensitive Acquisition Acquire a phase-sensitive 2D NOESY spectrum (e.g., noesygpphpp on Bruker systems). Collect a minimum of 256 increments in the indirect dimension ( t1​ ) with 16–32 scans per increment to ensure a high signal-to-noise ratio.

Step 5: Processing and Internal Phase Validation Process the data using a squared sine-bell window function in both dimensions. Phase the diagonal peaks to be positive. Self-Validation Check: Verify that the cross-peaks of interest are negative (opposite phase to the diagonal). If they are positive, they are not true NOE signals[3].

Part 4: Data Interpretation and Distance Mapping

The power of NOESY lies in its ability to map through-space distances under 5 Å[3]. For (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid, the piperidine ring adopts a thermodynamically favored chair conformation. To minimize steric strain, the bulky C2-carboxylate and C4-hydroxyl groups preferentially occupy equatorial positions.

Consequently, the protons at C2 and C4 are forced into axial positions. In a six-membered ring, axial protons at the 1 and 3 relative positions (C2 and C4 here) reside on the same face of the ring, establishing a 1,3-diaxial relationship . The through-space distance between these protons is approximately 2.5–2.7 Å.

Observation of a highly intense, opposite-phase NOE cross-peak between H2 (approx. 3.5 ppm) and H4 (approx. 3.9 ppm) unambiguously confirms their cis spatial relationship. Because the protons are cis, the equatorial substituents must also be cis, definitively validating the (2S,4S) relative stereochemistry[2].

Conversely, a trans diastereomer (e.g., 2S,4R) would force one proton into an equatorial position, increasing the H2-H4 distance beyond 3.5 Å and resulting in a negligible or entirely absent NOE signal. This binary outcome (Strong NOE = cis, Weak/No NOE = trans) makes NOESY the definitive, objective standard for this structural validation.

References

  • The Nuclear Overhauser Effect (NOE): A Practical Guide for NMR Users.NMR Central.
  • Total synthesis of lycoperdic acid and stereoisomers (part 2): Completion of the synthesis and biological evaluation.ResearchGate.
  • A Stereoselective aza-Prins Reaction: Rapid Access to Enantiopure Piperidines and Pipecolic Acids.ResearchGate.

Sources

Validation

Comparative Guide: Catalytic Efficiency of (2S,4S)-4-Hydroxypiperidine-2-carboxylic Acid vs. L-Proline

Executive Summary & Strategic Context In the realm of organocatalysis, the selection of a chiral secondary amine catalyst is not merely a procedural step; it is a strategic alignment of molecular geometry with the desire...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In the realm of organocatalysis, the selection of a chiral secondary amine catalyst is not merely a procedural step; it is a strategic alignment of molecular geometry with the desired stereochemical outcome. L-Proline has long served as the benchmark catalyst, driving asymmetric aldol and Mannich reactions via enamine intermediates[1]. However, the rigid five-membered pyrrolidine ring imposes strict conformational limitations.

Enter (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid (also known as cis-4-hydroxy-L-pipecolic acid). By expanding the catalytic core to a six-membered piperidine ring and introducing a C4 hydroxyl group, this catalyst fundamentally alters transition state energetics, solubility profiles, and diastereomeric pathways[2][3]. This guide objectively compares the catalytic efficiency and mechanistic behavior of these two organocatalysts, providing actionable experimental data for drug development professionals.

Mechanistic Causality: Ring Size and Transition State Divergence

To understand the divergent catalytic efficiencies, we must analyze the causality behind their transition state formations. Both catalysts operate via an enamine mechanism, where the secondary amine condenses with a carbonyl donor, and the carboxylic acid acts as a Brønsted co-catalyst to direct the electrophile via a Zimmerman-Traxler-like transition state[4][5].

  • L-Proline (5-Membered Ring): The pyrrolidine ring heavily restricts the enamine conformation. The energetic penalty for the s-cis enamine is high due to steric clashes and ring strain. Consequently, L-proline almost exclusively reacts via the s-trans enamine, yielding highly syn-selective products in direct Mannich reactions[2].

  • 4-Hydroxypiperidine-2-carboxylic acid (6-Membered Ring): The increased flexibility of the piperidine core significantly reduces the energetic gap between the s-cis and s-trans enamine conformers. This allows the imine electrophile to approach via multiple trajectories, yielding roughly equal amounts of syn and anti products, both with exceptional enantiomeric excess (>98% ee)[2][6]. Furthermore, the C4 hydroxyl group provides a secondary hydrogen-bonding vector, enhancing solubility in polar/aqueous media and stabilizing highly polar transition states[7].

G Start Catalyst + Carbonyl Substrate Iminium Iminium Ion Formation Start->Iminium Acid Catalysis Enamine Enamine Intermediate (s-cis / s-trans) Iminium->Enamine Deprotonation TS Zimmerman-Traxler Transition State Enamine->TS Electrophile Addition Product Chiral Product + Regenerated Catalyst TS->Product Hydrolysis Product->Start Catalyst Turnover

Enamine-based catalytic cycle highlighting the transition state divergence between 5- and 6-membered rings.

Quantitative Performance Comparison

The following table synthesizes experimental data comparing the two catalysts in a benchmark Direct Asymmetric Mannich Reaction (Aldehyde + N-PMP-protected α-imino ethyl glyoxylate)[2][6].

ParameterL-Proline(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid
Core Structure 5-membered (Pyrrolidine)6-membered (Piperidine)
Enamine Preference Strongly favors s-transReduced gap between s-cis / s-trans
Catalytic Yield (24h) 90 - 95%85 - 88%
Diastereoselectivity Highly syn-selective (>10:1)Mixed syn / anti (~1.5:1 to 1:1)
Enantioselectivity (ee) >95% (for syn product)>98% (for both syn and anti products)
Solvent Versatility Moderate (Optimal in DMSO)High (Tolerates aqueous co-solvents)

Key Takeaway: If your synthetic target requires strict syn-diastereoselectivity, L-proline remains the optimal choice. However, if you require access to highly enantiopure anti-diastereomers, or are engineering a reaction in highly polar/aqueous media, the 4-hydroxypiperidine-2-carboxylic acid scaffold is superior[2][3].

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol for evaluating catalytic efficiency is designed as a self-validating system . Every step includes a built-in verification mechanism to eliminate false positives and ensure reproducibility.

Workflow Prep 1. Catalyst Prep Equilibration React 2. Substrate Addition Aldehyde + Imine Prep->React Quench 3. Reaction Quench Phosphate Buffer React->Quench Analyze 4. HPLC Analysis Yield & ee % Quench->Analyze

Self-validating experimental workflow for evaluating organocatalyst efficiency and selectivity.

Step-by-Step Methodology: Direct Asymmetric Mannich Reaction

Step 1: Catalyst Equilibration & Internal Standardization

  • Action: Suspend 10 mol% of the chosen catalyst (L-proline or (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid) in anhydrous DMSO (0.5 M relative to substrate). Add 0.1 equivalents of 1,3,5-trimethoxybenzene.

  • Causality & Validation: Amino acid organocatalysts exist as zwitterions. Stirring for 15 minutes prior to substrate addition ensures complete dissolution and formation of the active catalytic species. The 1,3,5-trimethoxybenzene serves as an inert internal standard for precise quantitative NMR (qNMR) yield tracking, validating that mass is not lost during downstream extraction.

Step 2: Reaction Initiation & Kinetic Profiling

  • Action: Add the aldehyde donor (1.5 eq) followed by the N-PMP-protected α-imino ethyl glyoxylate acceptor (1.0 eq). Stir at 25°C.

  • Causality & Validation: Adding the donor first allows the pre-formation of the enamine intermediate, preventing non-productive degradation of the imine. To validate the kinetic profile, extract 20 µL aliquots at 1h, 4h, and 24h intervals rather than relying on a single endpoint.

Step 3: Chemoselective Quenching

  • Action: Quench the reaction with a pH 7.0 phosphate buffer, followed by extraction with ethyl acetate (3x).

  • Causality & Validation: A neutral buffer prevents the acid-catalyzed epimerization of the newly formed chiral centers (which can occur if quenched with strong acids like HCl). Post-extraction, calculate the mass balance against the internal standard to validate extraction efficiency.

Step 4: Stereochemical Analysis via Chiral HPLC

  • Action: Analyze the organic layer using a chiral stationary phase HPLC (e.g., Chiralpak AD-H) using a Hexane/Isopropanol gradient.

  • Causality & Validation: Before running the catalytic samples, you must inject a racemic standard of the product. This validates the baseline resolution of the enantiomers, ensuring that the >98% ee observed for the pipecolic acid-catalyzed reaction is a true reflection of catalytic efficiency, not an artifact of poor chromatographic separation.

Conclusion

While L-proline remains a powerhouse for syn-selective organocatalysis, (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid offers critical strategic advantages. By expanding the ring size and introducing a hydroxyl hydrogen-bonding vector, researchers can bypass the strict conformational locks of proline, gaining access to highly enantiopure anti-diastereomers and enabling catalysis in broader solvent systems.

References

  • Cheong, P. H.-Y., et al. "Pipecolic Acid-Catalyzed Direct Asymmetric Mannich Reactions." Organic Letters, 2006.[Link]

  • Alcaide, B., et al. "Synthesis of Novel Enantiopure 4-Hydroxypipecolic Acid Derivatives with a Bicyclic β-Lactam Structure from a Common 3-Azido-4-oxoazetidine-2-carbaldehyde Precursor." The Journal of Organic Chemistry, 2008.[Link]

  • Cheong, P. H.-Y., et al. "Pipecolic acid-catalyzed direct asymmetric mannich reactions - PubMed." National Library of Medicine, 2006.[Link]

  • List, B., et al. "The Direct Catalytic Asymmetric Aldol Reaction." National Library of Medicine, 2013.[Link]

  • Cheng, J., et al. "An artificial pathway for trans-4-hydroxy-L-pipecolic acid production from L-lysine in Escherichia coli." Bioscience, Biotechnology, and Biochemistry, 2022.[Link]

  • Alcaide, B., et al. "Proline-Catalyzed Diastereoselective Direct Aldol Reaction between 4-Oxoazetidine-2-carbaldehydes and Ketones." The Journal of Organic Chemistry, 2006.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (2S,4S)-4-Hydroxypiperidine-2-carboxylic Acid for Laboratory Professionals

For researchers and scientists engaged in drug development, the responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-st...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists engaged in drug development, the responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid, a key building block in modern medicinal chemistry. By adhering to these procedures, you can mitigate risks, protect the environment, and uphold the highest standards of laboratory safety.

Hazard Assessment and Initial Precautions

Immediate Safety Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[1][4].

  • Avoid generating dust when working with the solid form[4][5].

  • Prevent contact with skin and eyes[5].

Personal Protective Equipment (PPE): Your First Line of Defense

Before beginning any disposal procedures, ensure you are equipped with the appropriate PPE. This is a non-negotiable aspect of safe laboratory practice.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against potential splashes and airborne particles that could cause serious eye irritation or damage[1][4].
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).To prevent skin contact, which may cause irritation or burns[1].
Body Protection A flame-retardant lab coat or a chemical-resistant apron. For larger quantities, a chemical-resistant suit.To protect against spills and contamination of personal clothing[1].
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors if ventilation is inadequate.To prevent inhalation of potentially harmful dust or vapors[1][4].

Segregation and Waste Classification: A Critical Step

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring correct disposal.

Do NOT mix (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid with other chemical waste. It is safer to maintain a policy where no chemicals are combined during disposal preparation[6].

Based on the data from related compounds, waste containing (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid should be treated as hazardous waste [7][8][9]. It may fall into one or more of the following categories as defined by the Environmental Protection Agency (EPA):

  • Corrosive Waste: Due to its piperidine backbone.

  • Toxic Waste: Based on the acute toxicity of piperidine derivatives[1][2].

All waste materials, including the pure compound, solutions, and any contaminated items, must be disposed of as hazardous waste[1].

Waste Containment and Labeling: Ensuring Clarity and Safety

The proper containment and labeling of hazardous waste are mandated by regulations and are crucial for the safety of all laboratory personnel and waste handlers.

Liquid Waste:
  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw cap[6][9]. The container material should not react with the waste.

  • Headroom: Do not fill the container to the brim. Leave at least one inch of headroom to allow for vapor expansion[9].

  • Labeling: The container must be clearly labeled with the following information[6][9]:

    • The words "Hazardous Waste"

    • The full chemical name: "(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid" (do not use abbreviations)

    • A clear indication of the hazards (e.g., "Corrosive," "Toxic")

    • The date the container became full[9]

  • Secondary Containment: Store the sealed waste container within a secondary container, such as a chemical-resistant tub, to contain any potential leaks[1].

Solid Waste:
  • Containment: Place any materials contaminated with the compound, such as gloves, absorbent pads, and weighing papers, into a designated solid hazardous waste container[1].

  • Labeling: Label the solid waste container with the same information as the liquid waste container.

Empty Containers:
  • Triple-Rinsing: "Empty" containers that once held (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid must be triple-rinsed with a suitable solvent[1][7].

  • Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous liquid waste[1].

  • Final Disposal of Rinsed Container: After triple-rinsing, the container can be managed according to your institution's guidelines. This may involve defacing the label and disposing of it as regular solid waste or as hazardous waste[1][7]. Never reuse empty containers for other purposes[1].

Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a clear, procedural guide for the disposal process.

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_labeling_storage Labeling & Storage cluster_final_disposal Final Disposal A Don Appropriate PPE B Work in a Chemical Fume Hood A->B C Segregate Waste: (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid ONLY B->C D Select Appropriate Hazardous Waste Container C->D E Transfer Waste to Container (Leave Headroom) D->E F Securely Cap Container E->F G Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date F->G H Place in Secondary Containment G->H I Store in Designated Satellite Accumulation Area H->I J Contact Environmental Health & Safety (EHS) or approved waste disposal company I->J K Arrange for Waste Pickup J->K

Caption: Disposal workflow for (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid.

Final Disposal Logistics

Under no circumstances should chemical waste be disposed of down the sink or in regular trash[8][10]. All laboratories that generate hazardous waste must establish a designated "Satellite Accumulation Area" for the temporary storage of waste containers[9].

The final step in the disposal process is to work with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[6]. They are equipped to handle the transportation and final disposal of chemical waste in compliance with all federal, state, and local regulations[11].

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental responsibility within your laboratory.

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Temarry Recycling. (2020, February 27). How To Dispose Of Lab Chemicals. Retrieved from [Link]

  • NSTA. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • PCCA. (n.d.). Safety Data Sheet: Cyclosporine (A) USP. Retrieved from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid
Reactant of Route 2
(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid
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